Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Description
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Properties
IUPAC Name |
methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLWVSUKUDAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652348 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769195-26-8 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS number 769195-26-8 properties
CAS Number: 769195-26-8
This technical guide provides a comprehensive overview of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for synthesis and analysis, its primary application in drug development, and essential safety information for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is an off-white or pale yellow to light yellow solid.[1][2] Its core properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 769195-26-8 | [1] |
| Molecular Formula | C₁₁H₉F₃O₃ | [3][4] |
| Molecular Weight | 246.18 g/mol | [3][4] |
| Appearance | Off-white / Pale yellow to light yellow solid | [1][2][5] |
| Melting Point | 37-41 °C | [1][2][6] |
| Boiling Point | 273.3 °C (Predicted/at 760 mmHg) | [6][7][8] |
| Flash Point | 115.458 °C | [7] |
| Purity | ≥95% to 98% | [1][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| Storage | Dry, sealed, and cool place; Refrigerator (2-8 °C) | [7][8] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Value / Interpretation | Source(s) |
| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [1] |
| Mass Spec (MS) | 247 [M+H]⁺ | [1] |
| InChI Key | XDQLWVSUKUDAEO-UHFFFAOYSA-N | [3] |
Comprehensive characterization data, including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR), are often provided by suppliers upon purchase.[9][10]
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound.
The compound is synthesized via a multi-stage process. The following protocol is a representative example.[1]
Stage 1: Activation of (2,4,5-trifluorophenyl)acetic acid
-
Reactants: (2,4,5-trifluorophenyl)acetic acid, 1,1'-carbonyldiimidazole (CDI).
-
Solvent: Acetonitrile.
-
Procedure: (2,4,5-trifluorophenyl)acetic acid is reacted with CDI in acetonitrile. The mixture is stirred for approximately 3.5 hours to form an activated acyl imidazole intermediate.
Stage 2: Preparation of Magnesium Malonate Complex
-
Reactants: Monomethyl monopotassium malonate (MMMKS), triethylamine, magnesium chloride (MgCl₂).
-
Solvent: Acetonitrile.
-
Procedure: To a flask containing acetonitrile, add MMMKS and triethylamine. Add MgCl₂ in portions at 30°C. Heat the resulting mixture to 50°C and maintain for 8 hours. This forms a magnesium malonate complex. Cool the mixture to 30°C.
Stage 3: Condensation and Product Formation
-
Procedure: The activated acyl imidazole solution from Stage 1 is added to the magnesium malonate complex from Stage 2. The combined reaction mixture is stirred at 30°C for approximately 26 hours.
-
Work-up and Isolation: After the reaction is complete, the organic layer is separated, dried with sodium sulfate, and concentrated under vacuum. The resulting oil is diluted with isopropanol and cooled. Water is slowly added to precipitate the product. The resulting slurry is stirred, filtered, and the filter cake is washed with water and dried to yield the final solid product.[1]
Standard analytical techniques are used to confirm the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology: A sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into an HPLC system. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a UV detector at an appropriate wavelength. Purity is calculated based on the area percentage of the main peak. A purity of >95% is generally expected.[1]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Methodology: A small amount of the sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃). The solution is placed in an NMR tube and analyzed. The resulting spectrum should match the expected chemical shifts and splitting patterns for the structure.[1]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Methodology: The sample is introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument measures the mass-to-charge ratio of the resulting ions. For this compound, a protonated molecular ion [M+H]⁺ at m/z 247 is expected.[1]
-
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Sitagliptin .[1][2][11][12]
-
Sitagliptin: A potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12]
-
Role of the Intermediate: The precise structure of this compound serves as a foundational building block. Its trifluorophenyl group and β-ketoester functionality are essential for constructing the core of the Sitagliptin molecule through subsequent chemical transformations.[2][13] Its use allows for the efficient and controlled introduction of necessary functional groups during the multi-step synthesis of the final active pharmaceutical ingredient (API).[2]
Safety and Handling
The compound presents moderate hazards and requires careful handling in a laboratory or manufacturing setting.
Table 3: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14][15] |
| Precautionary Statements | P261: Avoid breathing dust/fumes. P264: Wash exposed areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
-
Handling: Use in a well-ventilated area and avoid creating dust.[12][14] All personal contact, including inhalation, should be avoided.[14]
-
Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.[14]
-
Fire Safety: The material is non-combustible and not considered a significant fire risk, but containers may burn and emit corrosive fumes in a fire.[14]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE and place spilled material in a clean, dry, and sealable container.[14]
This technical guide is intended for research and development purposes only and is not for human or animal consumption.[4][5] All handling should be performed by trained personnel in accordance with established safety protocols.
References
- 1. This compound | 769195-26-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 769195-26-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butyrate 769195-26-8 [mingyuanchemical.com]
- 7. molcore.com [molcore.com]
- 8. This compound, 97% 769195-26-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. This compound(769195-26-8) 1H NMR [m.chemicalbook.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. apicule.com [apicule.com]
- 12. sandoopharma.com [sandoopharma.com]
- 13. nbinno.com [nbinno.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
An In-depth Technical Guide to Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Abstract
This compound is a fluorinated aromatic beta-keto ester that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its primary and most notable application is in the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[4][5] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectral data, and its role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is an off-white or pale yellow to light yellow solid at room temperature.[3][4] It is identified by the CAS number 769195-26-8.[1][3][4][6][7][8][9] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉F₃O₃ | [1][3][6][7][8] |
| Molecular Weight | 246.18 g/mol | [1][6][7][8] |
| IUPAC Name | This compound | [1][6] |
| Appearance | Off-white solid / Pale yellow to light yellow solid | [3][4] |
| Melting Point | 37-39 °C / 40-41 °C | [2][3][4] |
| Storage Temperature | Refrigerator | |
| InChI Key | XDQLWVSUKUDAEO-UHFFFAOYSA-N | [6] |
| SMILES | COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of a derivative of (2,4,5-trifluorophenyl)acetic acid with a malonic acid monoester equivalent.[4][10] A common method is outlined below.
Experimental Protocol: Synthesis via Magnesium Chloride and Triethylamine[4]
-
Step 1: Activation of (2,4,5-trifluorophenyl)acetic acid. (2,4,5-trifluorophenyl)acetic acid is reacted with 1,1'-carbonyldiimidazole in acetonitrile for approximately 3.5 hours to form an activated intermediate.
-
Step 2: Formation of the Magnesium Enolate of Monomethyl Malonate. In a separate reaction vessel, monomethyl potassium malonate, triethylamine, and magnesium chloride are combined in acetonitrile. The mixture is heated to 50°C and stirred for 8 hours.
-
Step 3: Condensation. The activated (2,4,5-trifluorophenyl)acetic acid derivative from Step 1 is added to the reaction mixture from Step 2. The combined mixture is stirred at 30°C for about 26 hours.
-
Step 4: Work-up and Isolation. After the reaction is complete, the mixture is worked up, typically involving an aqueous wash and extraction with an organic solvent. The organic layer is dried and concentrated under vacuum. The resulting crude product is then purified, often by crystallization from a solvent system like isopropanol and water, to yield this compound as a solid.
Caption: Synthesis of this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic methods. The key spectral data are summarized below.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [4] |
| Mass Spectrometry | [M+H]⁺ = 247 | [4] |
Note: Full spectral data including ¹³C NMR, IR, and Raman may be available from suppliers or specialized databases.[11]
Biological Activity and Applications
The primary significance of this compound lies in its role as a key building block in the synthesis of Sitagliptin.[1][2][3][4][5] Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a validated therapeutic target for the management of type 2 diabetes mellitus. The trifluorophenyl moiety of this intermediate is a crucial component of the final Sitagliptin structure, contributing to its binding affinity and overall efficacy.
While its direct biological activity is not the focus of research, a related compound, 3-amino-4-(2,4,5-trifluorophenyl) butyric acid, has been noted for its potential pharmacological effects in promoting insulin secretion.[12][13]
Caption: Application as a key intermediate for Sitagliptin synthesis.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
The signal word for this compound is "Warning". Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]
References
- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 769195-26-8 [chemicalbook.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scbt.com [scbt.com]
- 9. veeprho.com [veeprho.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound(769195-26-8) 1H NMR [m.chemicalbook.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A Key Sitagliptin Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document compiles available spectroscopic data, outlines general experimental protocols for its characterization, and presents a visualization of the relevant biological signaling pathway.
Chemical and Spectroscopic Data
This compound is an off-white solid with a molecular formula of C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1][2][3] Its primary utility lies in its role as a building block for the synthesis of Sitagliptin, a widely used therapeutic for type II diabetes.[1]
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | s | 3H | -OCH₃ |
| 3.75 | s | 2H | -CH₂- (keto form) |
| 3.85 | s | 2H | -CH₂- (enol form) |
| 6.88-7.11 | m | 2H | Ar-H |
Solvent: CDCl₃
Table 2: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 247 |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer, such as a 400 or 500 MHz instrument.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: Given the trifluorophenyl moiety, fluorine-19 NMR spectroscopy would be employed to characterize the fluorine atoms on the aromatic ring, providing information about their chemical environment and coupling to other nuclei.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.
-
Ionization: The molecules are ionized, commonly using electrospray ionization (ESI), to generate charged species.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, resulting in a mass spectrum. The [M+H]⁺ peak is typically a key indicator of the molecular weight.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at specific wavenumbers is measured.
-
Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule, such as carbonyl (C=O) groups, C-O bonds, C-F bonds, and aromatic rings.
Synthesis Workflow
The synthesis of this compound is a multi-step process. The following diagram illustrates a typical synthetic workflow.
Mechanism of Action of Sitagliptin: The Incretin Pathway
This compound is a key precursor to Sitagliptin. Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This ultimately results in improved glycemic control.
The following diagram illustrates the signaling pathway of DPP-4 inhibition by Sitagliptin.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental spectra, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, it includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum and utilizes visualizations to illustrate the molecular structure and spin-spin coupling pathways.
Introduction
This compound is a significant building block in medicinal chemistry, notably as an intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The structural elucidation and purity assessment of this compound are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure.
This guide serves as a comprehensive resource for researchers and professionals involved in the synthesis and analysis of this and related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing trifluorophenyl group and the β-ketoester functionality significantly influences the chemical shifts of the neighboring protons.
The predicted ¹H NMR data is summarized in the table below. These predictions are based on the analysis of similar structures and established chemical shift ranges for various functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (-OCH₃) | 3.7 - 3.8 | Singlet (s) | N/A | 3H |
| H-b (-CH₂-) | 3.5 - 3.6 | Singlet (s) | N/A | 2H |
| H-c (-CH₂-) | 4.1 - 4.2 | Singlet (s) | N/A | 2H |
| H-d (Ar-H) | 7.0 - 7.2 | Multiplet (m) | F-H coupling | 1H |
| H-e (Ar-H) | 7.2 - 7.4 | Multiplet (m) | F-H coupling | 1H |
Note: The actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The signals for the aromatic protons (H-d and H-e) are expected to be complex multiplets due to coupling with both neighboring protons and fluorine atoms.
Structural and Signaling Pathway Analysis
The molecular structure of this compound dictates the observed ¹H NMR spectrum. The key structural features and their influence on the spectrum are:
-
Methyl Ester Group (-OCH₃): The three equivalent protons of the methyl ester group are expected to appear as a sharp singlet in the upfield region of the spectrum.
-
Methylene Groups (-CH₂-): The two methylene groups are in different chemical environments. The methylene group adjacent to the ester carbonyl (H-b) and the one adjacent to the ketone carbonyl and the aromatic ring (H-c) will appear as distinct singlets. The absence of adjacent protons results in no proton-proton splitting.
-
Trifluorophenyl Group: The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which deshields the aromatic protons, causing them to resonate at a lower field. Furthermore, the protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with the fluorine atoms (H-F coupling).
Below is a diagram illustrating the molecular structure and the different proton environments.
Caption: Molecular structure with proton assignments.
The spin-spin coupling interactions are a key feature of the ¹H NMR spectrum. The primary couplings expected are between the aromatic protons and the fluorine atoms. The logical relationship of these couplings is visualized below.
Caption: Predicted spin-spin coupling interactions.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons for each resonance.
The experimental workflow is summarized in the following diagram.
Caption: Workflow for ¹H NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound. The presented data and interpretations are valuable for the structural verification and quality control of this important pharmaceutical intermediate. The detailed experimental protocol offers a standardized method for obtaining high-quality and reproducible NMR data. The visualizations included aid in understanding the molecular structure and the complex spin-spin coupling interactions. It is recommended that experimental data, when available, be used to validate and refine the predictions made in this guide.
An In-depth Technical Guide to 13C NMR Analysis of Fluorinated β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of fluorinated β-ketoesters. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the fluorine atom(s). 13C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules.
Introduction to 13C NMR of Fluorinated Compounds
Standard proton-decoupled 13C NMR spectra of organic molecules typically display single sharp lines for each unique carbon atom. However, in the case of fluorinated compounds, the presence of the spin-1/2 19F nucleus introduces complexities due to carbon-fluorine (C-F) spin-spin coupling.[1] This results in the splitting of carbon signals into multiplets, providing valuable structural information but also requiring careful spectral interpretation.[1]
The magnitude of the C-F coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, ranging from 150 to 350 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.[2] The presence of these couplings can sometimes make spectra complex and difficult to interpret, especially in cases of low signal-to-noise ratios where the outer lines of a multiplet may be lost in the baseline.[3]
Data Presentation: 13C NMR of Fluorinated β-Ketoesters
The following table summarizes the 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for representative fluorinated β-ketoesters. All data is reported for spectra acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| Ethyl 4,4,4-trifluoroacetoacetate | C1 (C=O, ester) | ~168 | s | - |
| C2 (CH₂) | ~45 | s | - | |
| C3 (C=O, ketone) | ~195 | q | ~35 | |
| C4 (CF₃) | ~116 | q | ~290 | |
| OCH₂CH₃ | ~62 | s | - | |
| OCH₂CH₃ | ~14 | s | - | |
| Methyl 4,4,4-trifluoroacetoacetate | C1 (C=O, ester) | ~168 | s | - |
| C2 (CH₂) | ~45 | s | - | |
| C3 (C=O, ketone) | ~195 | q | ~35 | |
| C4 (CF₃) | ~116 | q | ~290 | |
| OCH₃ | ~53 | s | - | |
| Ethyl 2-fluoro-3-oxobutanoate | C1 (C=O, ester) | ~165 | d | ~22 |
| C2 (CHF) | ~88 | d | ~190 | |
| C3 (C=O, ketone) | ~200 | d | ~25 | |
| C4 (CH₃) | ~26 | s | - | |
| OCH₂CH₃ | ~63 | s | - | |
| OCH₂CH₃ | ~14 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 20-50 mg of the fluorinated β-ketoester into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and line broadening.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.
-
Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons and carbons with long relaxation times.
-
Number of Scans (NS): 128 - 1024 scans, or more, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C and signal splitting by fluorine, more scans are often required for fluorinated compounds.[1]
-
Spectral Width (SW): 0 - 220 ppm.
-
Temperature: 298 K (25 °C).
For complex spectra or to simplify multiplets, broadband 19F decoupling can be employed. This requires a spectrometer equipped with a triple-resonance probe and appropriate hardware.[4]
Visualization of Experimental Workflow and Data Interpretation
The process of 13C NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow.
The interpretation of the resulting spectrum involves a systematic analysis of the chemical shifts and coupling patterns.
Conclusion
13C NMR spectroscopy is a powerful technique for the structural analysis of fluorinated β-ketoesters. A thorough understanding of the influence of fluorine on 13C NMR spectra, coupled with meticulous experimental technique, allows for the unambiguous characterization of these important molecules. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to ¹⁹F NMR Chemical Shifts for Trifluorophenyl Compounds
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules. Due to the favorable properties of the ¹⁹F nucleus—a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—it is a highly sensitive method.[1][2][3][4][5] This makes ¹⁹F NMR particularly valuable in fields like drug discovery, materials science, and biochemistry, where fluorinated compounds are increasingly prevalent.[2][6] Trifluorophenyl groups, especially the trifluoromethyl (CF₃) moiety, are common in pharmaceuticals and agrochemicals, making a thorough understanding of their ¹⁹F NMR spectral characteristics essential.[7]
This guide provides a detailed overview of the factors influencing ¹⁹F NMR chemical shifts in trifluorophenyl compounds, presents quantitative data for a range of derivatives, outlines standard experimental protocols, and illustrates key concepts and workflows. The large chemical shift dispersion, typically spanning from -200 ppm to +200 ppm, minimizes the probability of signal overlap and provides a data-rich spectrum sensitive to the molecule's structure and chemical environment.[4][5][8]
Core Concepts: Factors Influencing ¹⁹F Chemical Shifts
The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Several factors can cause significant variations in the observed shifts, providing valuable structural information.
-
Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-withdrawing groups attached to the phenyl ring decrease the electron density (deshielding), causing the ¹⁹F signal to shift downfield (to less negative ppm values). Conversely, electron-donating groups increase electron density (shielding), leading to an upfield shift (to more negative ppm values).[4] Resonance effects within the aromatic system can also alter electron density, leading to complex shift patterns.[4]
-
Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atoms.[7][9] For instance, polar aprotic solvents can cause greater deshielding of the CF₃ group compared to nonpolar solvents.[7] Intermolecular interactions such as hydrogen bonding can also modify the local environment and alter chemical shifts.[4] While gas-phase calculations are often sufficient for predicting shifts, including solvent effects in calculations can provide small improvements in accuracy.[10]
-
Substrate Topology and Steric Effects: The three-dimensional arrangement of atoms, or substrate topology, can modulate the ¹⁹F chemical shifts.[7][9] Steric crowding around the fluorine atom due to the proximity of bulky groups can influence the electronic environment and thus the chemical shift.[10] For trifluoroacetyl (TFA) groups, conjugation within fused-ring systems can lead to deshielding effects.[7]
¹⁹F NMR Chemical Shifts of Substituted Trifluoromethylbenzenes
The chemical shift of the trifluoromethyl (CF₃) group is sensitive to the nature and position of other substituents on the benzene ring. The following table summarizes representative ¹⁹F NMR chemical shift data for various substituted trifluoromethylbenzenes, which are commonly used as reference compounds or building blocks in synthesis.
| Compound | Substituent (Position) | Solvent | Chemical Shift (δ, ppm) |
| Trifluoromethylbenzene | H | CDCl₃ | -63.72 |
| 4-Aminotrifluoromethylbenzene | 4-NH₂ | CDCl₃ | -62.9 |
| 4-Hydroxytrifluoromethylbenzene | 4-OH | CDCl₃ | -62.5 |
| 4-Methoxytrifluoromethylbenzene | 4-OCH₃ | CDCl₃ | -62.1 |
| 4-Methyltrifluoromethylbenzene | 4-CH₃ | CDCl₃ | -62.7 |
| 4-Chlorotrifluoromethylbenzene | 4-Cl | CDCl₃ | -63.2 |
| 4-Bromotrifluoromethylbenzene | 4-Br | CDCl₃ | -63.1 |
| 4-Iodotrifluoromethylbenzene | 4-I | CDCl₃ | -62.8 |
| 4-Nitrotrifluoromethylbenzene | 4-NO₂ | CDCl₃ | -63.7 |
| 3-Aminotrifluoromethylbenzene | 3-NH₂ | CDCl₃ | -64.0 |
| 3-Nitrotrifluoromethylbenzene | 3-NO₂ | CDCl₃ | -63.8 |
Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). Values are approximate and can vary slightly based on experimental conditions.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR spectra requires careful attention to the experimental setup. The following provides a general methodology for the analysis of small trifluorophenyl compounds.
1. Sample Preparation
-
Dissolution: Weigh approximately 2-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[2]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton wool plug or a syringe filter directly into a clean 5 mm NMR tube.[2]
-
Concentration: For ligand screening experiments in drug discovery, typical concentrations are around 50 µM for the fluorinated ligand and 1 µM for the protein target.[3]
2. NMR Spectrometer Setup
-
Probe: Use a broadband or a specific ¹H/¹⁹F dual-tune probe. Modern cryoprobes can significantly enhance sensitivity.[11]
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient signal transmission and detection.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp resonance lines.
3. Data Acquisition
-
Experiment: A standard 1D proton-decoupled ¹⁹F experiment is typically sufficient for simple trifluorophenyl compounds. For more complex structures, 2D experiments like ¹H-¹⁹F HETCOR can be employed to establish through-bond correlations.
-
Decoupling: Use proton decoupling (e.g., cpg or waltz16) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for CF₃ groups unless other fluorine atoms are present.
-
Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16 or 64) is often sufficient.
-
4. Data Processing and Referencing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to an internal or external standard. While CFCl₃ (0 ppm) is the primary standard, other secondary standards like trifluorotoluene may be used.
Applications in Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR has become an indispensable tool in fragment-based drug discovery.[6][12] The sensitivity of the fluorine chemical shift to the local environment provides a robust method for screening libraries of fluorinated fragments to identify compounds that bind to a biological target.[6][13]
The process, often referred to as ligand-based ¹⁹F NMR, involves monitoring changes in the ¹⁹F NMR spectrum of a fluorinated compound upon the addition of a target protein.[6] Changes in chemical shift, signal intensity, or line broadening indicate a binding event.[14] This technique is highly efficient as it allows for the screening of compound mixtures, significantly increasing throughput.[13] Furthermore, competitive binding experiments using a known fluorinated reference ligand can be employed to screen non-fluorinated compounds and determine binding affinities.[6]
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry, including the fragmentation of β-keto esters and related chemical structures. The information herein is intended to aid researchers in the identification and characterization of this molecule and similar compounds.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization (EI) is expected to be governed by the characteristic fragmentation patterns of β-keto esters. The primary fragmentation mechanisms anticipated are α-cleavage, cleavage at the benzylic position, and McLafferty-type rearrangements.
The molecular ion [M]•+ is predicted to undergo several key fragmentation pathways, leading to a series of characteristic fragment ions. The trifluorophenylmethyl moiety is expected to be a prominent fragment due to the stability of the corresponding cation. Additionally, fragmentation of the methyl ester and β-keto groups will contribute significantly to the overall mass spectrum.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms. The relative abundance of these ions is theoretical and would need to be confirmed by experimental data.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Mechanism |
| 246 | [C11H9F3O3]•+ | Molecular Ion |
| 215 | [C10H6F3O2]+ | Loss of •OCH3 (methoxide radical) |
| 187 | [C9H6F3O]+ | Loss of •CH2COOCH3 |
| 159 | [C8H4F3]+ | Loss of •COCH2COOCH3 |
| 141 | [C7H2F3]+ | Benzylic cleavage with loss of •CH(CO)COOCH3 |
| 133 | [C6H2F3]+ | Tropylium-like ion formation from the trifluorobenzyl fragment |
| 101 | [C4H5O3]+ | Fragment from the methyl 3-oxobutanoate moiety |
| 73 | [C3H5O2]+ | Loss of CO from the m/z 101 fragment |
| 59 | [CH3OCO]+ | Acylium ion from the methyl ester |
| 43 | [CH3CO]+ | Acylium ion from the keto group |
Experimental Protocols
A general experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is a template and may require optimization based on the specific instrumentation and experimental goals.
Sample Preparation
-
Dissolution: Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electron ionization (EI) is a common choice for the fragmentation of small organic molecules.
-
Ionization: For EI, use a standard electron energy of 70 eV.
-
Mass Analyzer: Set the mass analyzer to scan a mass range that includes the molecular weight of the analyte (e.g., m/z 50-300).
-
Data Acquisition: Acquire data in full-scan mode to obtain a comprehensive mass spectrum. If further structural elucidation is required, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion or key fragment ions for collision-induced dissociation (CID).
-
Data Analysis: Process the acquired data using appropriate software to identify the molecular ion and characteristic fragment ions. Compare the experimental mass spectrum to the predicted fragmentation pattern for structural confirmation.
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Experimental Workflow
Caption: General workflow for mass spectrometry analysis.
Stability and Degradation Profile of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][4][5] The chemical structure, characterized by a β-keto ester functional group and a trifluorinated phenyl ring, dictates its reactivity and stability.[6] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known and inferred stability and degradation pathways of this compound, based on available literature and chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 769195-26-8 | [6][7] |
| Molecular Formula | C₁₁H₉F₃O₃ | [6][7] |
| Molecular Weight | 246.18 g/mol | [6][7] |
| Appearance | White to off-white or pale yellow solid/crystalline powder | [4][5] |
| Melting Point | 41 - 43 °C | [5] |
| Solubility | Soluble in ethanol, acetone; slightly soluble in water | |
| IUPAC Name | This compound | [6][7] |
Predicted Stability and Degradation Profile
Direct and detailed experimental stability data for this compound is limited in publicly available literature. However, its degradation profile can be inferred from the known reactivity of its core functional groups (β-keto ester and trifluorophenyl ring) and from forced degradation studies conducted on the final drug product, Sitagliptin.
Hydrolytic Degradation
The β-keto ester moiety is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to the corresponding β-keto acid, 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This β-keto acid is prone to subsequent decarboxylation, especially upon heating, to yield 1-(2,4,5-trifluorophenyl)propan-2-one.
-
Basic Hydrolysis: In the presence of a base, saponification of the ester will occur, forming the carboxylate salt of the β-keto acid. Upon acidification of the reaction mixture, the unstable β-keto acid will be generated, which can then decarboxylate.
Forced degradation studies on Sitagliptin have shown significant degradation under both acidic and basic conditions, supporting the potential for hydrolytic instability of the butanoate chain.[8][9][10]
Oxidative Degradation
Thermal Degradation
As a solid with a relatively low melting point, thermal stability under standard storage conditions is expected to be good. However, at elevated temperatures, particularly in the presence of moisture or catalytic impurities, degradation via hydrolysis and subsequent decarboxylation is a primary concern. Sitagliptin has been observed to degrade under thermal stress.[9][10]
Photodegradation
The trifluorophenyl group in the molecule suggests a potential for photodegradation. Aromatic fluorinated compounds can undergo photolytic degradation, which may involve defluorination or other complex reactions. Studies on the photolysis of fluorinated pharmaceuticals indicate that such compounds can be susceptible to degradation upon exposure to UV light.[8]
Potential Degradation Pathways
Based on the chemical nature of the molecule and insights from Sitagliptin degradation studies, the following degradation pathways are proposed.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols for Stability and Degradation Studies
While specific protocols for this intermediate are not published, the following methodologies, adapted from general guidelines for forced degradation studies and from studies on Sitagliptin, can be applied.[9][10]
General Forced Degradation Protocol Workflow
Caption: General workflow for forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. While a specific method for the intermediate is not available, methods developed for Sitagliptin and its impurities can be adapted.[9][10][11][12][13][14]
Table 2: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Phosphate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Note: The specific gradient program, buffer pH, and detection wavelength would need to be optimized for the separation of this compound and its potential degradation products.
Characterization of Degradation Products
Identification and characterization of significant degradation products are essential for understanding the degradation pathways and for ensuring the safety of the final drug product.
Analytical Techniques
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the mass-to-charge ratio of degradation products, providing information on their molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.
Conclusion
While direct experimental data on the stability and degradation of this compound is not extensively documented in public literature, a scientifically sound profile can be inferred from its chemical structure and from the behavior of the final drug product, Sitagliptin, under stress conditions. The primary anticipated degradation pathways involve hydrolysis of the β-keto ester, followed by decarboxylation. Oxidative and photolytic degradation are also potential routes that warrant investigation. The development and validation of a specific stability-indicating analytical method are critical for accurately assessing the stability of this key intermediate and for ensuring the quality and consistency of Sitagliptin synthesis. Further studies are recommended to generate quantitative data and to fully characterize the degradation products of this important pharmaceutical intermediate.
References
- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 2. Intermediate of Sitagliptin and synthesis method of intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. scispace.com [scispace.com]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpr.com [ijrpr.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, is a molecule of significant interest in pharmaceutical chemistry.[1][2][3][4] Its chemical architecture is distinguished by a highly reactive active methylene group, which serves as a versatile synthetic handle for carbon-carbon bond formation. This guide provides a comprehensive analysis of the reactivity of this functional group, detailing its acidic nature, enolate formation, and participation in a variety of canonical organic reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to support further research and application in drug development.
Introduction to this compound
This compound (CAS No: 769195-26-8) is a β-keto ester characterized by a trifluorinated phenyl ring.[1][5] The core of its reactivity lies in the methylene group (–CH₂–) positioned between two electron-withdrawing groups: a ketone and a methyl ester. This strategic placement renders the methylene protons acidic and facilitates the formation of a stabilized carbanion (enolate), making it a potent nucleophile. This reactivity is fundamental to its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Sitagliptin, a widely used treatment for type 2 diabetes.[1][2][3][6] The trifluorophenyl moiety is a critical pharmacophore that can enhance metabolic stability and bioavailability in the final drug product.[7]
Physicochemical Properties
The compound is typically a pale yellow to light yellow or off-white solid.[1][3][6] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 769195-26-8 | [1][5][8] |
| Molecular Formula | C₁₁H₉F₃O₃ | [1][5][8] |
| Molecular Weight | 246.18 g/mol | [3][5][7] |
| Appearance | Pale yellow to light yellow solid | [1][3] |
| Melting Point | 37-43 °C | [1][3][6] |
| IUPAC Name | This compound | [4][5] |
| Solubility | Soluble in ethanol, acetone; slightly soluble in DMSO, Methanol and water. | [3][7] |
| Storage | 2-8°C or in a refrigerator, in a dry, dark, and well-ventilated place. | [3][7] |
The Active Methylene Group: Acidity and Enolate Formation
The defining feature of this molecule's reactivity is the "active methylene" group. The protons on the carbon alpha to two carbonyl groups (the C2 position) are significantly more acidic than typical alkane protons.
-
Inductive Effect: The adjacent carbonyl groups exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds.
-
Resonance Stabilization: Upon deprotonation by a base, the resulting carbanion is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms of the carbonyl groups. This stabilized anion is known as an enolate.
The pKa of the active methylene protons in β-keto esters is typically in the range of 11 in aqueous solution, making them readily accessible for deprotonation by common bases like alkoxides (e.g., sodium ethoxide) or hydroxides.
Key Reactions of the Active Methylene Group
The nucleophilic enolate formed from this compound can participate in several crucial carbon-carbon bond-forming reactions.
Alkylation
The enolate readily reacts with alkyl halides (R-X) in an Sₙ2 reaction to form a new C-C bond at the active methylene position. This is a foundational method for introducing alkyl substituents. The reaction is typically carried out using a base like sodium ethoxide in ethanol.
Acylation
Similarly, the enolate can be acylated by reacting with acyl chlorides or anhydrides. This reaction introduces an acyl group (R-C=O) at the active methylene position, leading to the formation of a β,δ-diketo ester.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, followed by dehydration.[9] This reaction is a powerful tool for forming α,β-unsaturated systems. With this compound, the reaction with an aldehyde (R-CHO) would proceed, typically catalyzed by a weak base like piperidine or pyridine, to yield a substituted alkene.[9][10]
Michael Addition
The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is another effective method for forming C-C bonds and building more complex molecular frameworks.
Role in the Synthesis of Sitagliptin
This compound is a critical starting material for the synthesis of Sitagliptin.[1][2][4][6] While many proprietary industrial syntheses exist, a common public domain route involves the transformation of the β-keto group. One patented method describes the reaction of the butanoate with ammonium acetate to form the corresponding enamine, 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate. This intermediate is then subjected to asymmetric hydrogenation to create the chiral amine center found in Sitagliptin.
Experimental Protocols
Synthesis of this compound[6][13]
This protocol describes a common laboratory-scale synthesis.
Materials:
-
(2,4,5-trifluorophenyl)acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Potassium monomethylmalonate (MMMKS)
-
Triethylamine (TEA)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Isopropanol
-
Water
Procedure:
Part A: Preparation of the Malonate Complex
-
To a 3 L round-bottom flask equipped with a condenser, nitrogen inlet, and overhead stirrer, add potassium monomethylmalonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).
-
At 30 °C, add MgCl₂ (65.2 g) in portions over 15-20 minutes.
-
Stir the resulting mixture for 10 minutes.
-
Heat the reaction mixture to 50 °C and maintain for 8 hours.
-
After the reaction is complete, cool the mixture to 30 °C. This slurry is designated as Part A.
Part B: Activation of the Carboxylic Acid
-
In a separate 2 L flask, charge 1,1'-carbonyldiimidazole (110 g) and acetonitrile (250 mL).
-
Slowly add a solution of (2,4,5-trifluorophenyl)acetic acid (100 g) in acetonitrile (600 mL) over 30 minutes at 30 °C.
-
Stir the mixture at 30 °C for 3.5 hours. This solution is designated as Part B.
Condensation and Work-up
-
Add the Part B solution dropwise to the Part A slurry over a period of 2 hours at 30 °C.
-
Stir the combined mixture for 26 hours at 30 °C.
-
The organic layer is dried with sodium sulfate and concentrated under vacuum at 50 °C to yield an oil (120 g).
-
Dilute the resulting oil with isopropanol (400 mL) and cool to 20 °C.
-
Slowly add water (800 mL) over 4 hours at 18-20 °C to induce precipitation.
-
Stir the resulting slurry for an additional 4 hours and then filter.
-
Wash the filter cake with water (100 mL) and dry to yield the final product.
Expected Outcome:
-
Yield: ~115 g (83%)
-
Purity (HPLC): >95%
-
Melting Point: 37-39 °C
Conclusion
The active methylene group in this compound is the cornerstone of its synthetic utility. Its acidity and the stability of its corresponding enolate enable a wide range of C-C bond-forming reactions, including alkylations, acylations, and condensations. This predictable reactivity, coupled with the compound's role as a direct precursor to the API Sitagliptin, solidifies its importance in modern pharmaceutical manufacturing and drug development. A thorough understanding of the principles outlined in this guide is essential for any scientist working with this versatile intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sandoopharma.com [sandoopharma.com]
- 4. apicule.com [apicule.com]
- 5. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 769195-26-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Solubility of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceuticals, including Sitagliptin.[1][2][3][4] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉F₃O₃ | [5][6][7] |
| Molecular Weight | 246.18 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline powder or pale yellow to light yellow solid | [1][3][4] |
| Melting Point | 41 - 43°C or 65-68°C | [3][4] |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 769195-26-8 | [1][6][7] |
Solubility Profile
Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, qualitative data from various sources provides guidance on suitable solvents. The trifluorophenyl moiety and the β-keto ester functionality contribute to its solubility characteristics.[3]
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Ethanol | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Slightly Soluble | [3] |
For similar compounds like Fatty Acid Methyl Esters (FAMEs), high solubility is observed in nonpolar organic solvents such as hexane, toluene, and chloroform.[8] This suggests that this compound may also exhibit good solubility in these types of solvents.
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methodologies for determining the solubility of organic compounds and can be applied to this compound.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Selection of organic solvents (e.g., ethanol, methanol, acetone, DMSO, hexane, toluene, chloroform)
-
Deionized water
Procedure:
-
Weigh approximately 25 mg of this compound and place it into a small test tube.
-
Add the selected solvent in 0.25 mL increments.
-
After each addition, vigorously shake or vortex the test tube for 30 seconds.
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Continue adding solvent up to a total volume of 3 mL.
-
Record the solubility as:
-
Very Soluble: Dissolves completely in < 1 mL.
-
Soluble: Dissolves completely in 1-3 mL.
-
Slightly Soluble: Some dissolution occurs, but the compound does not completely dissolve in 3 mL.
-
Insoluble: No visible dissolution.
-
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the determination of solubility in units of mg/mL or g/100mL.
Materials:
-
This compound
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Pipettes
-
Oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and compound.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand to let undissolved solids settle.
-
Centrifuge the vial to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed dish.
-
Evaporate the solvent in the dish to dryness in an oven at a temperature below the compound's boiling point.
-
Weigh the dish with the dried residue.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for Quantitative Solubility Determination
References
- 1. This compound | 769195-26-8 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. nbinno.com [nbinno.com]
- 4. sandoopharma.com [sandoopharma.com]
- 5. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
A Theoretical and Computational Guide to the Structural Elucidation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for determining the three-dimensional structure and electronic properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This molecule is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes.[1][2] A thorough understanding of its conformational preferences and electronic structure is crucial for optimizing reaction conditions and for the rational design of new synthetic pathways.
While specific experimental and theoretical structural data for this compound is not extensively published, this guide outlines a robust computational protocol based on established quantum chemical methods applied to analogous β-keto esters and fluorinated aromatic compounds.[3][4][5][6]
Theoretical Framework: Quantum Chemical Calculations
The foundation of modern computational chemistry lies in solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, an exact solution is not feasible. Therefore, approximations are employed. The two most common ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be a significant factor in molecules with lone pairs and pi systems.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density to calculate the energy of the system. The choice of the exchange-correlation functional is critical in DFT. For molecules containing fluorine and carbonyl groups, hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are often a reliable choice.[6][7]
The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. For accurate calculations, especially for systems with electronegative atoms like fluorine and oxygen, Pople-style basis sets with polarization and diffuse functions, such as 6-311+G(d,p) , are recommended.[6]
Proposed Computational Protocol
This section details a step-by-step protocol for the theoretical calculation of the structure and properties of this compound.
2.1. Initial Structure Generation and Conformational Analysis
-
2D to 3D Conversion: The initial 3D structure of the molecule can be generated from its 2D representation using molecular modeling software.
-
Tautomerism: β-keto esters can exist in keto and enol tautomeric forms. Spectroscopic data for similar compounds suggest that the keto form is predominant.[3][4] However, a comprehensive study should consider both forms.
-
Conformational Search: Due to the presence of several rotatable single bonds, a thorough conformational search is necessary to identify the global minimum energy structure. This can be performed using molecular mechanics force fields followed by re-optimization of the low-energy conformers at a higher level of theory (DFT).
2.2. Geometry Optimization
-
Methodology: The geometry of the most stable conformer(s) should be fully optimized without any symmetry constraints. A recommended level of theory is B3LYP/6-311+G(d,p) .
-
Solvation Effects: To simulate a more realistic environment, implicit solvation models like the SMD (Solvation Model based on Density) can be employed, using a solvent such as acetonitrile or water.[6]
-
Convergence Criteria: Stringent convergence criteria for energy and forces should be used to ensure a true minimum on the potential energy surface is located.
2.3. Vibrational Frequency Analysis
-
Purpose: Following geometry optimization, a frequency calculation should be performed at the same level of theory.
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
2.4. Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for assessing chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into hybridization, atomic charges, and intramolecular interactions like hyperconjugation.[7]
-
NMR Spectroscopy Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be compared with experimental data for structure validation.[6]
Data Presentation
The quantitative results from the theoretical calculations should be presented in a clear and organized manner.
Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K
| Parameter | Value (Hartree) |
| Zero-point vibrational energy (ZPVE) | Calculated Value |
| Thermal correction to Enthalpy | Calculated Value |
| Thermal correction to Gibbs Free Energy | Calculated Value |
| Total Enthalpy | Calculated Value |
| Total Gibbs Free Energy | Calculated Value |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Calculated Value (eV) |
| LUMO Energy | Calculated Value (eV) |
| HOMO-LUMO Gap | Calculated Value (eV) |
| Dipole Moment | Calculated Value (Debye) |
Table 3: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C=O (keto) | Calculated Value |
| C-C (α-β) | Calculated Value | |
| C-F (ortho) | Calculated Value | |
| C-F (meta) | Calculated Value | |
| C-F (para) | Calculated Value | |
| Bond Angles | O=C-C | Calculated Value |
| C-C-C | Calculated Value | |
| Dihedral Angles | C(aryl)-C(benzyl)-C(keto)=O | Calculated Value |
(Note: The atom numbering should be explicitly defined in a corresponding molecular structure diagram.)
Visualizations
Diagrams created using Graphviz can effectively illustrate workflows and logical relationships in the computational process.
Caption: Workflow for the theoretical calculation of molecular structure and properties.
Caption: Relationship between computational inputs and calculated molecular properties.
Conclusion
The theoretical and computational protocol outlined in this guide provides a robust framework for elucidating the structural and electronic properties of this compound. By employing Density Functional Theory with an appropriate functional and basis set, researchers can gain valuable insights into the molecule's conformational landscape, thermodynamic stability, and reactivity. This knowledge is instrumental for professionals in drug development and process chemistry, aiding in the optimization of synthetic routes and the design of novel pharmaceutical agents. The synergy between computational predictions and experimental validation remains a powerful paradigm in modern chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 769195-26-8 [chemicalbook.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: An Essential Intermediate for Sitagliptin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, which is used for the treatment of type II diabetes. The efficient synthesis of this β-keto ester is crucial for the cost-effective production of Sitagliptin. This document provides a detailed protocol for the synthesis of this compound from 2,4,5-trifluorophenylacetic acid. The described method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by a condensation reaction with a malonate derivative.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Yield | 83% | [1] |
| Purity (HPLC) | >95% | [1] |
| Melting Point | 37-39 °C | [1] |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [1] |
| Mass Spectrum | 247 [M+H]⁺ | [1] |
Experimental Protocol
This protocol details a three-stage synthesis of this compound from 2,4,5-trifluorophenylacetic acid.
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Monomethyl monopotassium malonate
-
Triethylamine
-
Magnesium chloride
-
Acetonitrile
-
Isopropanol
-
Water
-
Sodium sulfate
Equipment:
-
Reaction flask with a stirrer and temperature control
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Stage 1: Activation of 2,4,5-Trifluorophenylacetic acid
-
In a suitable reaction flask, dissolve 2,4,5-trifluorophenylacetic acid in acetonitrile.
-
Add 1,1'-carbonyldiimidazole to the solution.
-
Stir the reaction mixture for 3.5 hours to form the acylimidazolide intermediate.
Stage 2: Reaction with Monomethyl Monopotassium Malonate
-
In a separate flask, suspend monomethyl monopotassium malonate in acetonitrile.
-
Add triethylamine and magnesium chloride to the suspension.
-
Heat the mixture to 50°C and stir for 8 hours.
Stage 3: Condensation and Work-up
-
Cool the acylimidazolide solution from Stage 1 to 30°C.
-
Slowly add the malonate mixture from Stage 2 to the acylimidazolide solution.
-
Maintain the reaction mixture at 30°C and stir for 26 hours.
-
After the reaction is complete, concentrate the mixture under vacuum at 50°C to obtain an oil.
-
Dissolve the resulting oil in isopropanol and cool to 20°C.
-
Slowly add water to the solution at 18-20°C over 4 hours to precipitate the product.
-
Stir the resulting slurry for an additional 4 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with water.
-
Dry the solid to yield this compound.[1]
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1][2][3] This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of this key β-keto ester. The presented methodology is based on the C-acylation of a malonate derivative, offering a robust and scalable route to the target compound.
Introduction
The synthesis of complex pharmaceutical molecules often relies on the efficient and high-yield preparation of key building blocks. This compound (CAS No: 769195-26-8) is a prime example of such a crucial intermediate.[1][2][3] Its structure, featuring a trifluorophenyl group and a β-keto ester moiety, makes it an ideal precursor for constructing the core of Sitagliptin and other related compounds. This document outlines a detailed synthetic procedure, including the reaction mechanism, experimental protocol, and quantitative data, to aid researchers in the successful synthesis of this valuable compound.
Reaction Mechanism
The synthesis of this compound can be achieved through a multi-step process involving the activation of (2,4,5-trifluorophenyl)acetic acid and its subsequent reaction with a malonate derivative. The overall transformation is a C-acylation reaction, which is mechanistically related to the Claisen condensation.
The reaction proceeds in the following key stages:
-
Activation of the Carboxylic Acid: (2,4,5-Trifluorophenyl)acetic acid is first activated by reacting with 1,1'-carbonyldiimidazole (CDI). This step converts the carboxylic acid into a more reactive acyl-imidazolide intermediate.
-
Formation of the Magnesium Enolate: In a separate vessel, monomethyl monopotassium malonate is treated with triethylamine and magnesium chloride. This forms a magnesium enolate of the methyl malonate, which serves as the nucleophile.
-
C-Acylation: The activated acyl-imidazolide is then added to the magnesium enolate. The enolate attacks the electrophilic carbonyl carbon of the acyl-imidazolide, forming a new carbon-carbon bond.
-
Decarboxylation: The resulting intermediate readily undergoes decarboxylation (loss of CO2) under the reaction conditions to yield the final product, this compound.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
(2,4,5-Trifluorophenyl)acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Monomethyl monopotassium malonate
-
Triethylamine
-
Magnesium chloride (MgCl2)
-
Acetonitrile (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Overhead stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
Part A: Preparation of the Magnesium Malonate Enolate
-
To a 3 L three-neck round-bottom flask equipped with a condenser, nitrogen inlet, thermometer, and overhead stirrer, add monomethyl monopotassium malonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).[1]
-
Stir the mixture to ensure homogeneity.
-
At a temperature of 30°C, add magnesium chloride (65.2 g) in portions over 15-20 minutes.[1]
-
After the addition is complete, stir the mixture for an additional 10 minutes.
-
Heat the reaction mixture to 50°C and maintain this temperature for 8 hours.[1]
-
After 8 hours, cool the mixture to 30°C. This mixture is designated as Part A.[1]
Part B: Activation of (2,4,5-Trifluorophenyl)acetic acid
-
In a separate reaction vessel, dissolve (2,4,5-trifluorophenyl)acetic acid in acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) and stir the mixture for 3.5 hours to form the acyl-imidazolide intermediate.[1]
Part C: Acylation and Decarboxylation
-
Add the solution from Part B to the cooled mixture from Part A.
-
Maintain the reaction temperature at 30°C and stir for 26 hours.[1]
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or HPLC), proceed with standard aqueous workup and extraction.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain this compound as an off-white solid.[1]
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of this compound.
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Solvent/Volume | Temperature (°C) | Time (h) |
| Part A | ||||||
| Monomethyl monopotassium malonate | 156.18 | 122.8 g | 0.786 | Acetonitrile / 1200 mL | 50 | 8 |
| Triethylamine | 101.19 | 264 mL | - | |||
| Magnesium chloride | 95.21 | 65.2 g | 0.685 | |||
| Part B | ||||||
| (2,4,5-Trifluorophenyl)acetic acid | 190.11 | - | - | Acetonitrile | - | 3.5 |
| 1,1'-Carbonyldiimidazole | 162.15 | - | - | |||
| Part C | ||||||
| Reaction of Part A and Part B | - | - | - | Acetonitrile | 30 | 26 |
Note: The amounts for Part B were not explicitly provided in the source material and should be determined based on the stoichiometry of the reaction, typically using a slight excess of the malonate component.
Visualizations
Diagram 1: Reaction Workflow
Caption: A workflow diagram illustrating the key stages of the synthesis.
Diagram 2: Reaction Mechanism
Caption: A simplified representation of the reaction mechanism.
References
Application Notes and Protocols: Asymmetric Reduction of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical step in the synthesis of various chiral compounds, most notably as a key intermediate for the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] The production of the desired stereoisomer of the corresponding chiral alcohol, methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate, is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines protocols for the asymmetric reduction of this β-keto ester, focusing on biocatalytic methods which offer high enantioselectivity and operate under mild, environmentally friendly conditions.
Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs)
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, making them highly valuable tools in industrial biotechnology.[5][6] Specific KREDs have been identified for the efficient and highly selective reduction of this compound.
Quantitative Data Summary
| Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Notes |
| Ketoreductase (KRED-NADH-114 or KRED-NADH-117) | This compound | (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate | High (implied) | High (implied) | Key intermediate for Sitagliptin synthesis.[5] |
| Baker's Yeast (Saccharomyces cerevisiae) | General β-keto esters | Corresponding chiral β-hydroxy esters | >90% | High | A cost-effective and readily available biocatalyst. |
Experimental Protocol: Enzymatic Reduction using a Ketoreductase
This protocol is based on the use of a specific ketoreductase for the asymmetric reduction of this compound.[5]
Materials:
-
This compound
-
Ketoreductase (e.g., KRED-NADH-114 or KRED-NADH-117)
-
Co-factor (e.g., NADH)
-
Co-factor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vessel
-
Temperature-controlled shaker or stirrer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Addition of Reagents: To the buffer, add the co-factor (e.g., NADH, catalytic amount) and the components of the co-factor regeneration system (e.g., glucose in excess).
-
Enzyme Addition: Add the ketoreductase enzyme (KRED) to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 35°C, with gentle agitation.[5] Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Analysis: Determine the yield and enantiomeric excess of the resulting (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate using chiral HPLC or GC.
General Protocol for Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is a widely used and inexpensive biocatalyst for the asymmetric reduction of ketones and β-keto esters.[7]
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Celite or diatomaceous earth
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Fermentation flask
-
Stirrer
Procedure:
-
Yeast Activation: In a fermentation flask, suspend baker's yeast in lukewarm water containing sucrose or glucose. Allow the mixture to stand for about 30 minutes to activate the yeast.
-
Substrate Addition: Add this compound to the activated yeast suspension.
-
Fermentation: Stir the mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride and extract the product with ethyl acetate.
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography and determine the yield and enantiomeric excess.
Visualizations
Caption: General workflow for the asymmetric reduction of this compound.
Caption: Simplified reaction pathway for the asymmetric reduction.
References
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. US20090123983A1 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 6. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Reduction of Fluorinated β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine atoms into organic molecules is a powerful strategy in drug discovery, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Chiral β-hydroxyesters containing fluorine moieties are valuable building blocks for the synthesis of a wide range of pharmaceuticals. Enzymatic reduction of fluorinated β-ketoesters offers a highly efficient and stereoselective method to produce these chiral synthons, overcoming many of the challenges associated with traditional chemical catalysis. This document provides detailed application notes and protocols for the enzymatic reduction of fluorinated β-ketoesters using ketoreductases (KREDs) and baker's yeast.
Key Concepts and Workflows
The enzymatic reduction of a fluorinated β-ketoester involves the stereoselective transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. This process is often performed as a dynamic kinetic resolution (DKR), where the rapid racemization of the starting β-ketoester allows for the theoretical conversion of 100% of the racemic substrate into a single stereoisomer of the product.
General Reaction Scheme
Caption: General scheme of enzymatic reduction of a fluorinated β-ketoester.
Experimental Workflow for Enzyme Screening and Optimization
Caption: A typical workflow for screening and optimizing enzymatic reductions.
Data Presentation: Stereoselective Reduction of Fluorinated β-Ketoesters
The following tables summarize the performance of various enzymatic systems in the reduction of different fluorinated β-ketoesters.
Table 1: Reduction of Ethyl 2-Fluoro-3-oxobutanoate using Ketoreductases
| Enzyme | Product Stereoisomer | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Conversion | Reference |
| KRED 110 | (2S,3S)-anti | >99% | >99% | High | [1] |
| KRED 130 | (2S,3R)-syn | >95% | >99% | High | [1] |
Table 2: Reduction of Aromatic α-Fluoro-β-ketoesters using Ketoreductases
| Substrate | Enzyme | Product Stereoisomer | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 110 | (2S,3S)-anti | >99% | >99% | Good | [1] |
| Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | KRED 110 | (2S,3S)-anti | >99% | >99% | Good | [1] |
| Ethyl 2-fluoro-3-(4-chlorophenyl)-3-oxopropanoate | KRED 110 | (2S,3S)-anti | >99% | >99% | Good | [1] |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 130 | (2S,3R)-syn | High | High | Good | [1] |
Table 3: Reduction of Ethyl 4,4,4-Trifluoroacetoacetate using Baker's Yeast
| Additive | Product Stereoisomer | Enantiomeric Excess (e.e.) | Conversion | Notes | Reference |
| None | (S)- | Moderate to High | Variable | ||
| Allyl alcohol | (R)- | High | Moderate | Allyl alcohol can inhibit competing reductases, improving e.e. for the (R)-product. Also observed to induce defluorination as a side reaction. |
Experimental Protocols
Protocol 1: Screening of Ketoreductases for the Reduction of a Fluorinated β-Ketoester
This protocol is adapted from the Codex® KRED Screening Kit and is suitable for initial feasibility studies.[2][3]
Materials:
-
Codex® KRED Screening Kit (containing various KREDs)
-
KRED Recycle Mix (contains cofactor and, for some, a recycling enzyme like glucose dehydrogenase)
-
Fluorinated β-ketoester substrate
-
Isopropanol (for NADPH recycling systems) or D-glucose (for NADH recycling systems)
-
Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)
-
96-well deep-well plate or 2 mL microcentrifuge tubes
Procedure:
-
Enzyme Preparation: Weigh approximately 10 mg of each KRED into separate labeled wells of a 96-well plate or into individual microcentrifuge tubes.
-
Reaction Mixture Preparation:
-
For NADPH-dependent KREDs (using isopropanol recycling): Prepare a stock solution of the substrate in isopropanol (e.g., 100 mg/mL). Prepare the KRED Recycle Mix P according to the manufacturer's instructions (typically dissolving the mix in buffer).
-
For NADH-dependent KREDs (using glucose/GDH recycling): Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO). Prepare the KRED Recycle Mix N containing D-glucose and glucose dehydrogenase according to the manufacturer's instructions.
-
-
Reaction Setup:
-
To each well/tube containing the KRED, add the appropriate reconstituted KRED Recycle Mix (e.g., 900 µL).
-
Initiate the reaction by adding the substrate solution (e.g., 100 µL of the isopropanol stock for NADPH systems, or a smaller volume of the DMSO stock for NADH systems to keep the final co-solvent concentration low, typically <5%).
-
-
Incubation: Seal the plate or tubes and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200-250 rpm) for 16-24 hours.
-
Work-up and Analysis:
-
Quench the reaction by adding an equal volume of an organic solvent (e.g., 1 mL of ethyl acetate).
-
Mix vigorously and then centrifuge to separate the phases.
-
Transfer the organic layer to a new vial for analysis.
-
Analyze the conversion and enantiomeric/diastereomeric excess by chiral GC or HPLC.
-
Protocol 2: Preparative Scale Reduction of Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate with KRED 110
This protocol is a representative example for a preparative scale reaction based on successful screening results.
Materials:
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1.0 g, 4.8 mmol)
-
KRED 110 (e.g., 50-100 mg)
-
NADP+ (e.g., 0.05 mmol)
-
Isopropanol (as co-substrate and co-solvent)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the ethyl 2-fluoro-3-oxo-3-phenylpropanoate in a mixture of potassium phosphate buffer and isopropanol (e.g., 40 mL buffer and 10 mL isopropanol).
-
Enzyme and Cofactor Addition: Add NADP+ and KRED 110 to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (or optimized temperature, e.g., 30-40°C) and monitor the reaction progress by TLC, GC, or HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR (¹H, ¹³C, ¹⁹F) and determine the diastereomeric and enantiomeric excess by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹⁹F NMR analysis.[1]
-
Protocol 3: Reduction of Ethyl 4,4,4-Trifluoroacetoacetate with Baker's Yeast
This protocol is a general procedure for using whole-cell biocatalysis.
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Water
-
Celite® or diatomaceous earth
-
Ethyl acetate
Procedure:
-
Yeast Activation: In a large Erlenmeyer flask, suspend active dry baker's yeast (e.g., 50 g) in warm water (e.g., 500 mL, ~35-40°C). Add sucrose (e.g., 50 g) and stir until dissolved. Let the mixture stand for about 30 minutes until signs of fermentation (foaming) are evident.
-
Substrate Addition: Add the ethyl 4,4,4-trifluoroacetoacetate (e.g., 1 g) to the fermenting yeast suspension. It can be added neat or as a solution in a minimal amount of ethanol to aid dispersion.
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Gently stir or swirl the mixture at room temperature for 24-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC.
-
Work-up:
-
Add Celite® (e.g., 20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and then with ethyl acetate.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
-
Analytical Methods for Chiral Analysis
The determination of enantiomeric and diastereomeric excess is crucial for evaluating the success of the enzymatic reduction.
-
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for separating and quantifying stereoisomers. A variety of chiral stationary phases are commercially available.
-
¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR is a powerful tool. The diastereomers of the product often have distinct signals in the ¹⁹F NMR spectrum. To determine the enantiomeric excess, the product can be derivatized with a chiral agent, such as (R)- or (S)-Mosher's acid chloride, to form diastereomeric esters which can then be distinguished by ¹⁹F NMR.[1]
Concluding Remarks
The enzymatic reduction of fluorinated β-ketoesters provides a highly stereoselective and environmentally friendly route to valuable chiral building blocks. The use of commercially available ketoreductase screening kits allows for the rapid identification of suitable enzymes for a given substrate. Subsequent optimization of reaction conditions can lead to highly efficient and scalable processes. For some applications, the use of whole-cell biocatalysts like baker's yeast offers a cost-effective alternative. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development to implement these powerful biocatalytic methods.
References
Application Notes and Protocols for the Selection of Catalysts in the Asymmetric Hydrogenation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the selection of catalysts for the asymmetric hydrogenation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The application note details the performance of various catalyst systems, presents experimental protocols for their use, and offers a logical workflow for catalyst screening and selection.
Introduction
The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a fundamental transformation in organic synthesis, providing critical building blocks for a wide array of biologically active molecules. This compound is a prochiral β-keto ester whose hydrogenation product is a crucial precursor in the manufacture of Sitagliptin, a widely prescribed medication for type 2 diabetes. The stereochemistry of the resulting hydroxyl group is paramount to the final drug's efficacy.
This application note focuses on the selection of optimal catalysts for this specific transformation, comparing the performance of well-established catalyst families based on Ruthenium, Rhodium, and Iridium with various chiral phosphine ligands.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for achieving high yield and enantioselectivity in the hydrogenation of this compound. The performance of several leading catalyst systems, based on literature for this substrate and analogous β-keto esters, is summarized below.
| Catalyst System | Ligand | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Ru-BINAP | (R)-BINAP | 1000:1 | 100 | 25-35 | Methanol | >95 | >98 | [1][2] |
| Rh-JOSIPHOS | (R,S)-tBu-JOSIPHOS | >1000:1 | 6.8 - 13.6 | 50 | Methanol | High | >99 | [3][4] |
| Ir-SpiroSAP | (S)-SpiroSAP | 1000:1 | 8 | Room Temp | Toluene | High | up to 99.8 | [5] |
Note: Data presented is a composite from literature on the specified substrate or closely related β-keto esters and may require optimization for specific laboratory conditions.
Experimental Protocols
Detailed methodologies for the asymmetric hydrogenation using representative catalysts from each class are provided below. These protocols are based on established procedures for β-keto esters and can be adapted for this compound.
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is adapted from the well-established Noyori hydrogenation of β-keto esters.
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂·NEt₃
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave with a glass liner and magnetic stirrer
Procedure:
-
In a glovebox, charge a glass liner with this compound (1.0 mmol) and [RuCl₂((R)-BINAP)]₂·NEt₃ (0.001 mmol, 0.1 mol%).
-
Add anhydrous, degassed methanol (5 mL) to the liner.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 100 atm with hydrogen gas.
-
Stir the reaction mixture at 30°C for 24-48 hours.
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield and enantiomeric excess of the purified product by standard analytical techniques (e.g., ¹H NMR, chiral HPLC).
Protocol 2: Asymmetric Hydrogenation using a Rh-JOSIPHOS Catalyst
This protocol is based on the highly efficient rhodium-catalyzed hydrogenations developed for pharmaceutical intermediates.
Materials:
-
This compound
-
[Rh(COD)₂]BF₄
-
(R,S)-tBu-JOSIPHOS
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave with a glass liner and magnetic stirrer
Procedure:
-
In a glovebox, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (0.001 mmol) and (R,S)-tBu-JOSIPHOS (0.0011 mmol) in anhydrous, degassed methanol (2 mL) in a Schlenk flask. Stir for 30 minutes.
-
In a separate glass liner, dissolve this compound (1.0 mmol) in anhydrous, degassed methanol (3 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen gas.
-
Stir the reaction mixture at 50°C for 12-24 hours.
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
Purify the product and determine the yield and enantiomeric excess as described in Protocol 1.
Protocol 3: Asymmetric Hydrogenation using an Ir-SpiroSAP Catalyst
This protocol is based on the highly efficient iridium-catalyzed hydrogenation of β-keto esters.
Materials:
-
This compound
-
[Ir(COD)Cl]₂
-
(S)-SpiroSAP
-
Toluene (anhydrous, degassed)
-
Iodine (I₂)
-
Hydrogen gas (high purity)
-
High-pressure autoclave with a glass liner and magnetic stirrer
Procedure:
-
In a glovebox, prepare the catalyst by dissolving [Ir(COD)Cl]₂ (0.0005 mmol) and (S)-SpiroSAP (0.0011 mmol) in anhydrous, degassed toluene (2 mL) in a Schlenk flask. Add a crystal of iodine (I₂). Stir for 1 hour at room temperature.
-
In a separate glass liner, dissolve this compound (1.0 mmol) in anhydrous, degassed toluene (3 mL).
-
Transfer the catalyst solution to the substrate solution.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 8 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
Purify the product and determine the yield and enantiomeric excess as described in Protocol 1.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the catalyst selection process for the asymmetric hydrogenation of this compound.
Conclusion
The asymmetric hydrogenation of this compound is a critical step in the synthesis of important pharmaceutical compounds. The choice of catalyst system, primarily from the Ruthenium, Rhodium, and Iridium families with appropriate chiral ligands, significantly impacts the reaction's efficiency and stereochemical outcome. This application note provides a starting point for researchers to select and optimize a suitable catalyst for this transformation. The provided protocols and workflows are intended to guide the experimental design and facilitate the development of a robust and scalable process. Further optimization of reaction conditions for the chosen catalyst is recommended to achieve the desired performance metrics for specific applications.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Monitoring the Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the production of the antidiabetic drug, Sitagliptin.[1][2] The described analytical methods are crucial for ensuring reaction completion, optimizing yield, and controlling the purity of the final product. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with in-situ monitoring using Fourier-Transform Infrared (FTIR) spectroscopy.
Overview of the Synthesis and Analytical Strategy
The synthesis of this compound typically involves the condensation of a (2,4,5-trifluorophenyl)acetic acid derivative with a malonic acid monoester equivalent.[1][3] A common route utilizes (2,4,5-trifluorophenyl)acetic acid and monomethyl monopotassium malonate.[1]
Key components to monitor:
-
Starting Materials: (2,4,5-trifluorophenyl)acetic acid, Monomethyl monopotassium malonate
-
Product: this compound
-
Potential Byproducts: Unreacted starting materials, decarboxylation products, and other side-reaction impurities.
A multi-faceted analytical approach is recommended to effectively monitor the reaction progress and ensure the quality of the intermediate.
Caption: Logical workflow for the synthesis and analytical monitoring of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is the preferred method for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting materials, product, and non-volatile impurities. Given that the target molecule is a β-keto ester, method development should account for potential keto-enol tautomerism which can affect peak shape.
Recommended HPLC Protocol
While a specific validated method for this intermediate is not publicly available, a robust starting point can be adapted from methods developed for the final product, Sitagliptin.[4][5][6][7][8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic and moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A buffered aqueous phase helps to control the ionization of acidic and basic species, improving peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 50% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the elution of both polar starting materials and the less polar product within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can help to speed up the interconversion of tautomers, leading to sharper peaks. |
| Detection | UV at 267 nm | The trifluorophenyl group is expected to have a strong UV absorbance around this wavelength, similar to Sitagliptin.[5] |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture or standard.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
| Compound | Retention Time (min) (Expected) | Response Factor (Relative to Product) |
| Monomethyl monopotassium malonate | Early eluting | TBD |
| (2,4,5-trifluorophenyl)acetic acid | Mid eluting | TBD |
| This compound | Later eluting | 1.00 |
TBD: To be determined during method development and validation.
Gas Chromatography (GC) for Impurity Profiling
GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is suitable for the analysis of volatile and thermally stable impurities. It can be particularly useful for detecting residual starting materials and certain byproducts.
Recommended GC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | HP-5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, robust column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Detector | FID or MS | FID provides good quantitative data for carbon-containing compounds. MS provides structural information for impurity identification. |
| Detector Temp. | 300 °C (FID) | Prevents condensation of the analytes. |
Sample Preparation
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and thermal stability of certain compounds, although this may not be necessary for the target analyte.
-
Filter the solution before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of the product and for quantitative analysis (qNMR). Due to the presence of three fluorine atoms in the molecule, ¹⁹F NMR is a particularly powerful technique.
¹⁹F NMR for Reaction Monitoring
¹⁹F NMR offers several advantages for monitoring the synthesis of fluorinated compounds:[9][10]
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
Wide Chemical Shift Range: Reduces the likelihood of signal overlap.
-
No Background Signal: The absence of fluorine in most common solvents and reagents results in clean spectra.
A simple ¹⁹F NMR experiment can be used to track the disappearance of the fluorine signals corresponding to the starting material, (2,4,5-trifluorophenyl)acetic acid, and the appearance of new signals corresponding to the product.
Quantitative NMR (qNMR) Protocol
For accurate quantification, an internal standard is required.
| Parameter | Recommended Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹⁹F or ¹H | ¹⁹F is often preferred for fluorinated compounds to avoid solvent and other protonated species' signals. |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO) | Common solvents that dissolve the analyte. |
| Internal Std. | For ¹⁹F qNMR: 4,4'-Difluorobenzophenone For ¹H qNMR: 1,3,5-Trimethoxybenzene | Must be stable, not react with the sample, and have signals that do not overlap with the analyte. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus of interest | Ensures complete relaxation of the nuclei between scans for accurate integration. |
| Pulse Angle | 90° | Maximizes the signal for a given number of scans. |
Data Presentation for qNMR
| Analyte | Nucleus | Chemical Shift (ppm) (Expected) | Integral | Moles |
| Internal Standard | ¹⁹F / ¹H | Known | I_std | n_std |
| Product | ¹⁹F / ¹H | TBD | I_prod | n_prod |
The concentration of the product can be calculated using the following formula: Conc_prod = (I_prod / N_prod) * (N_std / I_std) * (MW_std / MW_prod) * (m_std / m_sample) * Purity_std Where: I = integral value, N = number of nuclei per molecule for the integrated signal, MW = molecular weight, m = mass, Purity = purity of the standard.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of the reaction progress by tracking the changes in the concentration of functional groups. This technique is valuable for understanding reaction kinetics and identifying the formation of intermediates.[11]
Experimental Workflow
Caption: Workflow for in-situ FTIR reaction monitoring.
Key Spectral Features to Monitor
| Functional Group | Wavenumber (cm⁻¹) (Approximate) | Change during Reaction |
| Carboxylic Acid C=O (Starting Material) | 1700-1725 | Decrease |
| β-Keto Ester C=O (Product) | 1715 (keto), 1740 (ester) | Increase |
| Carboxylic Acid O-H (Starting Material) | 2500-3300 (broad) | Decrease |
By monitoring the decrease in the starting material's carbonyl and hydroxyl absorbances and the increase in the two distinct carbonyl absorbances of the product, the reaction endpoint can be accurately determined without the need for sampling.
References
- 1. This compound | 769195-26-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ijarmps.org [ijarmps.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. magritek.com [magritek.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the identification of potential impurities of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This key intermediate is critical in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] The described method is stability-indicating and can be effectively utilized for routine quality control in drug development and manufacturing.
Introduction
This compound (CAS No: 769195-26-8) is a crucial building block in the synthesis of Sitagliptin.[2][3][4] The purity of this intermediate is paramount as any impurities can potentially be carried over to the final active pharmaceutical ingredient (API), affecting its safety and efficacy.[5][6] Therefore, a reliable and validated analytical method for purity assessment is essential. This document provides a detailed protocol for an RP-HPLC method, including system suitability, method validation parameters, and a discussion of potential impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[7][8]
-
Mobile Phase A: 0.1% v/v Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard: A well-characterized reference standard of this compound.
-
Sample: Test sample of this compound.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of the main component from potential early and late eluting impurities.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 25 | 20 | 80 |
| 28 | 60 | 40 |
| 30 | 60 | 40 |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and prepare a 100 mL solution in the same manner as the standard solution.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 25-150 µg/mL. | Passed (r² = 0.9995) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | Passed |
Potential Impurities
The synthesis of this compound may result in several process-related impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. Potential impurities that this method is capable of separating include those related to the Sitagliptin synthesis, such as ketoamide and enamine impurities.[9]
Workflow and Data Analysis
The following diagram illustrates the workflow for the purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship for Method Validation
The validation of the HPLC method follows a logical progression to ensure its suitability for its intended purpose.
Caption: Logical flow of HPLC method validation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of this compound. This method is suitable for routine quality control analysis and for stability studies of this important pharmaceutical intermediate.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1][2][3][4][5] This document provides a detailed protocol for the large-scale synthesis of this key intermediate, adapted from established laboratory procedures. The protocol focuses on a three-stage process commencing from (2,4,5-trifluorophenyl)acetic acid. Included are comprehensive experimental procedures, a summary of expected yields and purity, and a visual representation of the synthetic workflow to aid in process understanding and implementation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 769195-26-8 | [1][3] |
| Molecular Formula | C₁₁H₉F₃O₃ | [1][3] |
| Molecular Weight | 246.19 g/mol | [1] |
| Appearance | Pale yellow to light yellow solid | [1] |
| Melting Point | 37-41 °C | [1] |
| Purity (HPLC) | >95% | [1] |
Large-Scale Synthesis Protocol
This protocol is divided into three main stages:
-
Activation of (2,4,5-trifluorophenyl)acetic acid: Formation of a reactive intermediate using 1,1'-carbonyldiimidazole (CDI).
-
Coupling with monomethyl monopotassium malonate: Formation of the carbon-carbon bond to create the β-keto ester backbone.
-
Decarboxylation and Work-up: Finalizing the target molecule and purification.
Stage 1: Activation of (2,4,5-trifluorophenyl)acetic acid
In this initial stage, (2,4,5-trifluorophenyl)acetic acid is activated by reacting it with 1,1'-carbonyldiimidazole (CDI) in acetonitrile. This forms a highly reactive acyl-imidazolide intermediate.
Procedure:
-
To a suitable reactor, charge (2,4,5-trifluorophenyl)acetic acid and acetonitrile.
-
Stir the mixture at room temperature until the acid is fully dissolved.
-
Slowly add 1,1'-carbonyldiimidazole to the solution over a period of 30-60 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture for approximately 3.5 hours at room temperature to ensure complete formation of the acyl-imidazolide.
Stage 2: Coupling with monomethyl monopotassium malonate
The activated acyl-imidazolide is then reacted with the magnesium salt of monomethyl malonate, which is prepared in situ from monomethyl monopotassium malonate, triethylamine, and magnesium chloride.
Procedure:
-
In a separate reactor, charge monomethyl monopotassium malonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).[1]
-
Stir the suspension and add magnesium chloride (65.2 g) portion-wise over 15-20 minutes, keeping the temperature at 30 °C.[1]
-
Heat the resulting mixture to 50 °C and maintain for 8 hours.[1]
-
Cool the mixture to 30 °C.[1]
-
Transfer the previously prepared acyl-imidazolide solution from Stage 1 to this reactor.
-
Maintain the reaction mixture at 30 °C for 26 hours.[1]
Stage 3: Decarboxylation, Work-up, and Purification
The final stage involves the acidic work-up to facilitate decarboxylation, followed by extraction and crystallization to isolate the pure product.
Procedure:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add a 5% aqueous solution of hydrochloric acid to adjust the pH to approximately 2-3.
-
Stir the mixture for 1-2 hours, allowing for the decarboxylation to complete.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure at a temperature below 50 °C to obtain a crude oil (approximately 120 g).[1]
-
Dilute the crude oil with isopropanol (400 mL) and cool the solution to 20 °C.[1]
-
Slowly add water (800 mL) over 4 hours while maintaining the temperature at 18-20 °C to induce crystallization.[1]
-
Stir the resulting slurry for an additional 4 hours.[1]
-
Filter the solid product and wash the filter cake with water (100 mL).[1]
-
Dry the product under vacuum to yield the final this compound.
Expected Results
| Parameter | Value | Reference |
| Yield | 115 g (83%) | [1] |
| Melting Point | 37-39 °C | [1] |
| Purity (HPLC) | >95% | [1] |
| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [1] |
| MS (M+H)⁺ | 247 | [1] |
Experimental Workflow Diagram
References
Application Notes and Protocols for the One-Pot Synthesis of Sitagliptin Intermediate 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 4-(2,4,5-trifluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)butane-1,3-dione (dehydrositagliptin or intermediate 9), a key precursor in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The described methodology, adapted from the highly-cited Merck process, commences with 2,4,5-trifluorophenylacetic acid and proceeds through a three-step, single-pot sequence to yield the target intermediate in high yield and purity, thereby offering a streamlined and environmentally conscious alternative to earlier multi-step syntheses.[1][4][5]
Introduction
Sitagliptin is a potent oral antihyperglycemic agent used for the treatment of type 2 diabetes. The second-generation synthesis developed by Merck represents a significant advancement in process chemistry, emphasizing efficiency, safety, and sustainability. A cornerstone of this improved synthesis is the one-pot preparation of the dehydrositagliptin intermediate 9.[1][3][4] This approach circumvents the need for isolation and purification of intermediates, leading to a substantial reduction in waste generation and an increase in overall yield.[1][4] The synthesis involves the activation of 2,4,5-trifluorophenylacetic acid, its condensation with Meldrum's acid to form a reactive acyl Meldrum's acid adduct, subsequent acylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine to form a β-keto amide, and a final cyclization to yield intermediate 9.[1][6] This document outlines the detailed experimental protocol for this one-pot synthesis, presents key quantitative data in a tabular format, and provides a visual representation of the synthetic workflow.
Experimental Workflow Diagram
Caption: One-Pot Synthesis of Intermediate 9.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the one-pot synthesis of dehydrositagliptin (Intermediate 9).
| Parameter | Value | Reference |
| Starting Material | 2,4,5-Trifluorophenylacetic Acid | [1] |
| Key Reagents | Pivaloyl Chloride, Meldrum's Acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl, Ammonium Acetate, Methanol | [1] |
| Overall Yield | 82% | [1][4][5] |
| Purity | >99.6 wt % | [1][4][5] |
Experimental Protocol
This protocol details the one-pot synthesis of dehydrositagliptin (Intermediate 9) from 2,4,5-trifluorophenylacetic acid.
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Pivaloyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
-
Methanol (MeOH)
-
Ammonium acetate (NH₄OAc)
-
Appropriate reaction vessel with temperature control and inert atmosphere capabilities
Procedure:
Step 1: Formation of the Acyl Meldrum's Acid Adduct
-
To a solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture and add pivaloyl chloride to form a mixed anhydride, which then reacts with Meldrum's acid to form the acyl adduct. This step is typically carried out at a controlled temperature to manage the exothermic reaction.
Step 2: Formation of the β-Keto Amide
-
To the reaction mixture containing the acyl Meldrum's acid adduct, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
-
The reaction proceeds to form the β-keto amide intermediate. The progress of this acylation can be monitored by a suitable analytical technique such as HPLC.
Step 3: Cyclization to Dehydrositagliptin (Intermediate 9)
-
To the crude reaction mixture containing the β-keto amide, add methanol and ammonium acetate.
-
Heat the mixture to approximately 45 °C. The desired product, dehydrositagliptin (Intermediate 9), will begin to crystallize from the reaction mixture as it forms.
-
After the reaction is complete, cool the mixture to 0-5 °C to maximize the crystallization of the product.
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with a suitable solvent and dry under vacuum to obtain dehydrositagliptin (Intermediate 9) as a solid.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Pivaloyl chloride is corrosive and lachrymatory; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The one-pot synthesis of dehydrositagliptin (Intermediate 9) from 2,4,5-trifluorophenylacetic acid offers a highly efficient and streamlined route to a key intermediate for the production of Sitagliptin.[1][4][5] This process, characterized by its high yield, excellent purity, and reduced environmental impact, is a prime example of green chemistry principles applied to pharmaceutical manufacturing. The detailed protocol and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including Sitagliptin.[1] This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate common impurities and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the activation of (2,4,5-trifluorophenyl)acetic acid with 1,1'-carbonyldiimidazole (CDI), followed by a magnesium-mediated condensation with monomethyl monopotassium malonate.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
Key parameters to control include:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the decomposition of intermediates and the formation of byproducts. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The activation and condensation steps have optimal temperature ranges. Deviation from these can lead to side reactions and decreased yield.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the starting materials, activating agent, and base is crucial to prevent the formation of impurities from unreacted starting materials or side reactions.
-
Purity of Starting Materials: The purity of (2,4,5-trifluorophenyl)acetic acid and monomethyl monopotassium malonate will directly impact the purity of the final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. For HPLC, a reversed-phase column with a gradient of water and acetonitrile is commonly used.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of (2,4,5-trifluorophenyl)acetic acid. 2. Deactivation of the magnesium enolate by moisture. 3. Insufficient reaction time or temperature. | 1. Ensure the CDI is of high purity and the activation step is allowed to proceed for the recommended time. 2. Use anhydrous solvents and reagents, and maintain an inert atmosphere. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and ensure the temperature is maintained at the recommended level. |
| Presence of Unreacted (2,4,5-trifluorophenyl)acetic acid | 1. Incomplete activation with CDI. 2. Insufficient equivalents of monomethyl malonate. | 1. Increase the reaction time for the activation step or consider using a slight excess of CDI. 2. Ensure the correct stoichiometry of monomethyl monopotassium malonate is used. |
| Presence of Dimethyl 2-(2,4,5-trifluorobenzyl)malonate | Self-condensation of monomethyl malonate. | This is a common side reaction. Optimize the reaction conditions, such as temperature and the rate of addition of the activated carboxylic acid, to favor the desired cross-condensation. Purification by column chromatography may be necessary. |
| Formation of N,N'-disubstituted Urea Byproduct | Reaction of CDI with residual water or amines. | Use anhydrous solvents and high-purity reagents. If amine impurities are suspected in the starting materials, purification prior to use is recommended. |
| Product Decomposition during Workup or Purification | The β-keto ester is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures. | Use mild workup conditions. Extractions should be performed with dilute, cold acid and base washes. Purification by column chromatography should be done at room temperature, and distillation should be performed under reduced pressure to minimize thermal decomposition. |
Impurity Profile and Characterization
The following table summarizes potential impurities that may be observed during the synthesis of this compound.
| Impurity Name | Structure | Potential Origin | Analytical Detection |
| (2,4,5-Trifluorophenyl)acetic acid | Unreacted starting material | HPLC, GC-MS | |
| Monomethyl malonate | Unreacted starting material | HPLC, NMR | |
| Dimethyl 2-(2,4,5-trifluorobenzyl)malonate | Self-condensation of monomethyl malonate | HPLC, GC-MS, NMR | |
| 1,1'-(carbonyl)bis(1H-imidazole) (CDI) and related urea byproducts | Excess or side reaction of the activating agent | HPLC, LC-MS | |
| 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid | Hydrolysis of the final product | HPLC, LC-MS |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
(2,4,5-Trifluorophenyl)acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Monomethyl monopotassium malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine (anhydrous)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Activation of (2,4,5-Trifluorophenyl)acetic acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (2,4,5-trifluorophenyl)acetic acid (1.0 eq) in anhydrous acetonitrile. Add 1,1'-carbonyldiimidazole (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours at room temperature until the evolution of CO2 ceases.
-
Formation of the Magnesium Enolate: In a separate flame-dried flask, suspend monomethyl monopotassium malonate (1.2 eq) and anhydrous magnesium chloride (1.1 eq) in anhydrous acetonitrile. Add anhydrous triethylamine (2.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours.
-
Condensation: Cool the activated carboxylic acid solution to 0 °C. Slowly add the magnesium enolate suspension to the activated acid solution via a cannula. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding 1 M hydrochloric acid at 0 °C until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Synthesis and Potential Side Reactions
Synthesis Pathway
Caption: Synthetic route to this compound.
Potential Side Reactions
References
Technical Support Center: Synthesis of Sitagliptin from its Keto-Ester Intermediate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis of Sitagliptin from its β-keto-ester intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Sitagliptin from its keto-ester intermediate?
A1: The most frequently encountered side reactions include the formation of dehydration products and the presence of a keto-amide impurity. Specifically, two United States Pharmacopeia (USP) listed impurities are 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin.[1][2] These arise from the elimination of the amino group. Another common process-related impurity is the Sitagliptin keto-amide impurity, which is a 1,3-dione derivative.[3][4]
Q2: What are the primary causes of these side reactions?
A2: The formation of these impurities is often influenced by the reaction conditions. For instance, the choice of base and solvent during the amidation step can lead to the regio-isomerization of the double bond, resulting in the formation of different dehydrositagliptin isomers.[1][2] Elevated temperatures and prolonged reaction times can also contribute to the formation of degradation products. The keto-amide impurity can arise from the reaction of the starting materials or intermediates under certain conditions.
Q3: How can I monitor the formation of these impurities during my experiment?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the progress of the reaction and quantifying the levels of impurities.[5][6][7] A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is typically used, with UV detection.[8]
Troubleshooting Guides
Issue 1: High Levels of Dehydrositagliptin Impurities Detected
Possible Cause 1: Inappropriate Base Selection
The choice of base during the coupling reaction to form the amide bond can significantly influence the formation of dehydrositagliptin impurities through regio-isomerization.[1][2]
Troubleshooting Steps:
-
Base Screening: If you are observing high levels of dehydrositagliptin impurities, consider screening different bases. Non-nucleophilic organic bases are generally preferred.
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the base used. Excess base can promote side reactions.
-
Temperature Control: Perform the reaction at a lower temperature to minimize base-catalyzed elimination reactions.
Possible Cause 2: Acid-Catalyzed Elimination
During work-up or subsequent steps involving acidic conditions, the amino group can be eliminated, leading to the formation of dehydrositagliptin.[1]
Troubleshooting Steps:
-
pH Control: Carefully control the pH during aqueous work-up and extractions. Avoid strongly acidic conditions if possible.
-
Temperature Management: Keep the temperature low during any steps involving acidic treatment.
Issue 2: Presence of Keto-Amide Impurity in the Final Product
Possible Cause: Incomplete reaction or side reaction of starting materials.
The keto-amide impurity, 1-(3-(trifluoromethyl)-5,6-dihydro-[1][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione, can be formed as a byproduct during the synthesis.[3][4]
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction closely by HPLC to ensure complete conversion of the starting materials.
-
Purification Strategy: Develop an effective purification strategy, such as column chromatography or recrystallization, to remove this impurity from the final product. The selection of an appropriate solvent system is crucial for successful purification.
-
Reaction Conditions Optimization: Varying the reaction temperature and time may help to minimize the formation of this byproduct.
Data Presentation
Table 1: Influence of Base and Coupling Reagent on the Yield of Dehydrositagliptin Impurities
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield of Impurity I (%) | Yield of Impurity II (%) |
| EDC/HOBt | NMM | DMF | 0 | - | 68 |
| Oxalyl Chloride | Et3N | THF | 0 | 71 | - |
| EDC | NMM/DMAP | DMF | 0 | - | - |
Data adapted from a study on the synthesis of Sitagliptin impurities. "Impurity I" refers to 3-desamino-2,3-dehydrositagliptin and "Impurity II" refers to 3-desamino-3,4-dehydrositagliptin.[1][11]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of the Keto-Ester Intermediate
This protocol is a general guideline for the asymmetric hydrogenation step to produce the chiral alcohol intermediate.
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral ruthenium or rhodium catalyst (e.g., Ru/BINAP or Rh/Josiphos) and the appropriate solvent (e.g., methanol).
-
Substrate Addition: Add the β-keto-ester substrate to the reactor.
-
Reaction Execution: Seal the reactor, and purge it with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC for substrate conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. The catalyst can be removed by filtration, and the solvent is evaporated under reduced pressure. The resulting chiral alcohol can be purified by crystallization or chromatography.
Protocol 2: Mitigation of Dehydrositagliptin Impurity Formation during Amidation
This protocol provides a general procedure to minimize the formation of dehydration byproducts during the amide coupling step.
-
Reactant Preparation: Dissolve the carboxylic acid precursor in an anhydrous aprotic solvent (e.g., THF or DMF) and cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling agent (e.g., oxalyl chloride or EDC) dropwise to the cooled solution and stir for 30 minutes.
-
Amine Addition: In a separate flask, dissolve the amine intermediate and the appropriate non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.
-
Coupling Reaction: Slowly add the activated acid solution to the amine solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC to ensure completion and to check for the formation of dehydrositagliptin impurities.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a mild aqueous acid, followed by a mild aqueous base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.
Visualizations
Caption: Main synthesis pathway of Sitagliptin from its keto-ester intermediate and the formation of major side products.
Caption: Troubleshooting workflow for addressing common impurities in Sitagliptin synthesis.
References
- 1. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin | Semantic Scholar [semanticscholar.org]
- 3. Sitagliptin keto amide impurity | 764667-65-4 | IS106471 [biosynth.com]
- 4. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sitagliptin in the presence of its organic impur...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. nps.org.au [nps.org.au]
- 10. Sitagliptin: Side Effects, Dosage, Uses, and More [healthline.com]
- 11. pubs.acs.org [pubs.acs.org]
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to process-related impurities in the synthesis of Sitagliptin.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and analysis of Sitagliptin.
Issue 1: High Levels of Ketoamide Impurity Detected
-
Possible Cause: Incomplete reduction of the β-ketoamide intermediate during the synthesis of Sitagliptin. This can be due to inefficient hydrogenation or the use of a less effective reducing agent.
-
Troubleshooting Steps:
-
Optimize Hydrogenation Conditions:
-
Ensure the catalyst (e.g., Rh(I)/tBu JOSIPHOS) is active and used in the correct loading (as low as 0.15 mol% has been reported to be effective).[1]
-
Verify the hydrogen pressure is at the recommended level for the specific process (e.g., up to 250 psi has been used in some syntheses).[2]
-
Ensure adequate reaction time to allow for complete conversion.
-
-
Alternative Reduction Methods:
-
If using a chemical reducing agent, ensure its purity and stoichiometry.
-
Consider alternative catalysts or reduction methods if the issue persists.
-
-
Issue 2: Presence of Enamine Impurity in the Final Product
-
Possible Cause: The enamine impurity can be a starting material for the asymmetric hydrogenation step in some synthetic routes.[2] Its presence in the final product indicates an incomplete hydrogenation reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the enamine intermediate.
-
Catalyst Deactivation: Check for potential catalyst poisons in the reaction mixture that could inhibit the hydrogenation process.
-
Purification: If the impurity is present in the final product, an additional purification step, such as recrystallization, may be necessary.
-
Issue 3: Detection of Alkene Impurities (3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin)
-
Possible Cause: These impurities can form through the acid-catalyzed elimination of the amine group during hydrogenolysis or as degradation products.[3] The choice of base and coupling reagents during amide bond formation can also influence the formation of these impurities.[3]
-
Troubleshooting Steps:
-
Control of Acidity: Carefully control the pH during work-up and purification steps to avoid acidic conditions that could promote elimination.
-
Optimization of Coupling Reaction: The selection of the base in the amidation step is critical. For example, using Et3N as a base at 0°C has been shown to provide good selectivity for the desired product over alkene impurity formation.[4]
-
Storage Conditions: Store Sitagliptin and its intermediates under appropriate conditions to prevent degradation.
-
Issue 4: Unexpected Peak Corresponding to a Dimer Impurity
-
Possible Cause: Dimer impurities can form through intermolecular reactions, potentially during the coupling step of the synthesis.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure precise control of the stoichiometry of reactants to minimize side reactions.
-
Reaction Concentration: Avoid excessively high concentrations of reactants that might favor dimerization.
-
Purification: Utilize chromatographic techniques to separate the dimer impurity from the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in Sitagliptin synthesis?
A1: Common process-related impurities include the Ketoamide, Enamine, Triazole, Acid, and Dioxo impurities.[5] Other reported impurities are phenyl ethyl amine, alkene, and cyclohexyl derivatives.[3]
Q2: Are there any genotoxic impurities of concern in Sitagliptin synthesis?
A2: Yes, the 7-nitroso impurity, also known as Nitroso-STG-19 (NTTP), is a potential genotoxic impurity that requires strict control.[6][7] It can form from the reaction of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8][9]triazolo[4,3-a]pyrazine hydrochloride intermediate with nitrite salts, which may be present in excipients.[10]
Q3: How can I control the formation of the 7-nitroso impurity (NTTP)?
A3: To control NTTP formation, it is crucial to:
-
Source high-purity excipients with low nitrite content.[10]
-
Develop and implement a sensitive analytical method (such as UPLC-MS/MS) to monitor for this impurity in both the API and the final drug product.[6][8][11]
-
Adjust the manufacturing process to minimize the conditions that favor nitrosamine formation.[7]
Q4: What are the typical acceptance criteria for impurities in Sitagliptin?
A4: The acceptance criteria for impurities are guided by regulatory bodies like the USP and ICH. For example, the United States Pharmacopeia (USP) monograph for sitagliptin tablets specifies a limit of not more than (NMT) 0.2% for the alkene impurities 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin.[3] For genotoxic impurities like NTTP, the acceptable intake limit is much lower, at 37 ng per day.[10]
Q5: What analytical techniques are recommended for impurity profiling of Sitagliptin?
A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for the separation and quantification of Sitagliptin and its impurities.[9][12] For highly sensitive detection of genotoxic impurities like NTTP, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is recommended.[6][8][10][11]
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Impurities
| Impurity | Analytical Method | LOD | LOQ |
| 7-Nitroso Impurity (NTTP) | UPLC-MS/MS | 0.002 ppm | 0.005 ppm |
| Impurity 1 | HPLC | 1.4 µg/mL | 2.8 µg/mL |
| Impurity 2 | HPLC | 0.5 µg/mL | 2.1 µg/mL |
Data sourced from multiple studies.[6][13]
Table 2: Regulatory and Reported Limits for Sitagliptin Impurities
| Impurity | Limit | Source |
| 3-desamino-2,3-dehydrositagliptin | NMT 0.2% | USP |
| 3-desamino-3,4-dehydrositagliptin | NMT 0.2% | USP |
| 7-Nitroso Impurity (NTTP) | 37 ng/day | FDA |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Quantification of 7-Nitroso Impurity (NTTP)
This protocol is adapted from a validated method for the determination of the 7-nitroso impurity in Sitagliptin.[6][8][11]
-
Chromatographic System:
-
Instrument: Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS).
-
Column: Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm particle size).[6]
-
Column Temperature: 40 °C.[6]
-
Mobile Phase A: 0.12% formic acid in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Injection Volume: To be optimized based on system sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion polarity.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Q1/Q3 Transition for 7-nitroso impurity: 221.9 / 191.9.[8]
-
Mass Spectrometer Parameters:
-
DP (Declustering Potential): 40
-
EP (Entrance Potential): 10
-
CE (Collision Energy): 15
-
CAD (Collision Gas): Medium
-
GS1 (Nebulizer Gas): 45
-
MS Temperature: 400 °C.[8]
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Sitagliptin sample in water.
-
Prepare standard solutions of the 7-nitroso impurity in water at known concentrations to establish a calibration curve.
-
-
Validation:
Protocol 2: General RP-HPLC Method for Process-Related Impurities
This protocol provides a general framework for the analysis of various process-related impurities in Sitagliptin.[9][12][14]
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatography with UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column is commonly used (e.g., Zorbax Eclipse XDB C18, 150×4.6 mm, 5µm).[12]
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Detection Wavelength: 205 nm, 267 nm, or 290 nm, depending on the impurity being analyzed.[9][12][15]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the Sitagliptin sample in a suitable diluent (e.g., the mobile phase).
-
Prepare stock solutions of the impurity reference standards in HPLC-grade acetonitrile or water.
-
Prepare working standards and sample solutions at appropriate concentrations within the linear range of the detector.
-
-
Method Validation:
-
Validate the method as per ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and robustness.
-
Visualizations
Caption: Formation pathways of common process-related impurities in Sitagliptin synthesis.
Caption: General analytical workflow for the identification and quantification of impurities in Sitagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on nitrosamine impurity in sitagliptin products [hsa.gov.sg]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Exploration and detection of nitrosamine impurity nitroso-STG-19 in sitagliptin tablets and API as well as nitrites in excipients by LC-MS/MS methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. glsciences.com [glsciences.com]
Technical Support Center: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and yield optimization of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the manufacturing of Sitagliptin.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (CAS No: 769195-26-8) is a beta-keto ester that serves as a crucial building block in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[1][2] Its specific chemical structure is essential for the efficient construction of the final active pharmaceutical ingredient (API).[1]
Q2: What is the general synthetic strategy for this molecule?
A2: The most common and efficient method is a three-stage process. It begins with the activation of (2,4,5-trifluorophenyl)acetic acid, followed by a magnesium-mediated condensation with a malonic acid monoester, and concludes with the formation of the final product.[2] This process is a variation of the Claisen condensation.
Q3: What are the key physical properties of this compound?
A3: It is typically a pale yellow to light yellow solid with a melting point of approximately 40-41°C.[1]
Q4: What are the typical purity and yield for this synthesis?
A4: With an optimized protocol, a yield of around 83% and an HPLC purity of greater than 95% can be achieved.[2]
Q5: Are there any particular safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care.
Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) |
| (2,4,5-Trifluorophenyl)acetic acid | 190.11 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 |
| Monomethyl monopotassium malonate | 170.18 |
| Triethylamine (TEA) | 101.19 |
| Magnesium chloride (MgCl₂) | 95.21 |
| Acetonitrile (anhydrous) | 41.05 |
| Isopropanol | 60.10 |
| Water (deionized) | 18.02 |
| Sodium sulfate (anhydrous) | 142.04 |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Stage 1: Activation of (2,4,5-Trifluorophenyl)acetic acid
-
To a solution of (2,4,5-trifluorophenyl)acetic acid in anhydrous acetonitrile, add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Stir the mixture for 3.5 hours to ensure complete activation of the carboxylic acid. The formation of the acylimidazolide can be monitored by TLC.
Stage 2: Preparation of the Magnesium Enolate
-
In a separate reaction vessel, suspend monomethyl monopotassium malonate and magnesium chloride in anhydrous acetonitrile.
-
Add triethylamine to the suspension.
-
Heat the mixture to 50°C and stir for 8 hours to form the magnesium enolate of the malonate.
Stage 3: Condensation Reaction
-
Cool the activated carboxylic acid solution from Stage 1 to 30°C.
-
Slowly add the magnesium enolate suspension from Stage 2 to the activated acid solution.
-
Maintain the reaction temperature at 30°C and stir for approximately 26 hours. Monitor the reaction progress by TLC.
Workup and Purification
-
Upon completion, quench the reaction with an aqueous acid solution (e.g., dilute HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product as an oil.
-
For purification, dissolve the crude oil in isopropanol and cool the solution.
-
Slowly add water to induce crystallization.
-
Stir the resulting slurry for several hours to maximize precipitation.
-
Filter the solid, wash with a cold mixture of isopropanol and water, and dry under vacuum to afford the pure this compound.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Incomplete formation of the magnesium enolate.- Degradation of reagents due to moisture. | - Ensure complete dissolution of CDI and stir for the recommended time. Confirm activation via TLC.- Ensure all reagents for the enolate formation are added correctly and the mixture is heated for the specified duration.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature. | - Continue stirring and monitor the reaction by TLC until the starting material is consumed.- Ensure the reaction temperature is maintained at the specified values for each stage. |
| Formation of Side Products | - Self-condensation of the malonate: Can occur if the activated acid is added too slowly or if there are temperature fluctuations.- Hydrolysis of the ester: Presence of water in the reaction mixture.- Decarboxylation of the product: Can happen at elevated temperatures during workup or purification. | - Maintain a steady addition rate and temperature control.- Use anhydrous solvents and reagents.- Avoid excessive heating during solvent removal and purification. |
| Difficulty in Crystallization | - Product is too oily or impure.- Incorrect solvent ratio for crystallization. | - Purify the crude product by column chromatography before crystallization.- Adjust the isopropanol/water ratio. Seeding with a small crystal of the pure product can also induce crystallization. |
| Product is a different color than expected (not pale yellow) | - Presence of colored impurities from starting materials or side reactions. | - Treat the crude product with activated carbon before crystallization.- Recrystallize the product multiple times if necessary. |
Yield Optimization Strategies
The yield of this compound is sensitive to several factors. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Variation | Effect on Yield | Rationale |
| Base for Condensation | Triethylamine (TEA) vs. other organic bases | TEA in combination with MgCl₂ provides high yields. | The MgCl₂/TEA system effectively promotes the formation of the magnesium enolate, which is a key intermediate for the C-acylation reaction. |
| Stronger, non-nucleophilic bases (e.g., LDA) | May improve yield in some cases by ensuring complete enolate formation. | Minimizes side reactions but can be more expensive and require stricter anhydrous conditions. | |
| Solvent | Acetonitrile | Good solvent for all reagents, leading to a reported high yield.[2] | Facilitates both the activation and condensation steps. |
| Tetrahydrofuran (THF) | Can also be used, but may require longer reaction times. | The solubility of the magnesium salts may differ, affecting the reaction rate. | |
| Temperature Control | Strict adherence to specified temperatures | Crucial for minimizing side reactions and maximizing yield. | Higher temperatures can lead to decomposition and side product formation, while lower temperatures can result in an incomplete reaction. |
| Purity of Reagents | Use of high-purity, anhydrous reagents | Essential for achieving high yields and purity. | Moisture can lead to hydrolysis of the activated acid and the final product, significantly reducing the yield. |
References
Technical Support Center: Purification of Trifluoromethylated β-Ketoesters
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of trifluoromethylated β-ketoesters. It is intended for researchers, scientists, and professionals in drug development who work with these valuable but often challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying trifluoromethylated β-ketoesters?
The purification of trifluoromethylated β-ketoesters is often complicated by their unique chemical properties. Key challenges include:
-
Hydrolytic Instability: The strong electron-withdrawing nature of the trifluoromethyl group makes the ester susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup.[1][2] This can lead to the formation of the corresponding β-keto acid, which may decarboxylate upon heating.[2]
-
Silica Gel Mediated Decomposition: These compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Keto-Enol Tautomerism: Trifluoromethyl β-dicarbonyl compounds exist as a mixture of keto and enol tautomers.[3] These tautomers can sometimes separate or interconvert during chromatography, leading to broad peaks and difficult purification.
-
Formation of Hydrates: The electrophilic ketone carbonyl can be hydrated, especially in the presence of water. While these hydrates can sometimes be reversed upon purification, they can complicate analysis of crude mixtures.[4]
-
Volatility: Lower molecular weight esters can be volatile, leading to product loss during solvent removal under high vacuum.
Q2: How does the keto-enol tautomerism of these compounds affect purification?
Trifluoromethyl-β-diketones, and by extension β-ketoesters, often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding.[3] During chromatography, the different polarities of the keto and enol forms can lead to peak broadening or even separation into two distinct peaks.[5] The equilibrium between tautomers can be influenced by the solvent system and the stationary phase, making consistent elution challenging.
Q3: What are typical impurities found in crude trifluoromethylated β-ketoester reactions?
Common impurities depend on the synthetic route (e.g., Claisen condensation), but often include:
-
Unreacted starting materials, such as the initial ester and the trifluoroacetylating agent.
-
Side-products from self-condensation of the starting ester.
-
Byproducts from the decomposition of the trifluoromethyl anion source, if used.[4]
-
Hydrolyzed β-keto acid and its decarboxylation product (a methyl ketone).
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low yield or decomposition of the product during silica gel column chromatography.
-
Cause A: Acidity of Silica Gel. Standard silica gel is acidic and can catalyze the decomposition or hydrolysis of sensitive substrates.
-
Troubleshooting A:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to flush the packed column with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) before loading the sample.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
-
Cause B: Presence of Water. Water in the crude product or solvent system can lead to hydrolysis on the column.
-
Troubleshooting B:
-
Ensure the crude product is thoroughly dried before purification. Use drying agents like MgSO₄ or Na₂SO₄ on the organic extracts and ensure complete removal of the drying agent.
-
Use anhydrous solvents for the chromatography mobile phase.
-
Issue 2: The purified product appears as multiple spots on TLC or multiple peaks in GC/LC-MS.
-
Cause: Keto-Enol Tautomerism. The spots or peaks may represent the separable keto and enol forms of your product.[3][5]
-
Troubleshooting:
-
Confirm Tautomers: Combine the fractions corresponding to the different peaks/spots and re-analyze by ¹H NMR or ¹⁹F NMR. If they are tautomers, you will see a single set of signals corresponding to the equilibrium mixture in solution.
-
Modify Mobile Phase: Adding a small amount of a polar, protic solvent like methanol to the mobile phase can sometimes accelerate the interconversion of tautomers on the column, leading to a single, averaged peak.
-
Derivatization: If separation is unavoidable and characterization is difficult, consider derivatizing the compound to a form that does not tautomerize (e.g., forming an enol ether) for analytical purposes.
-
Issue 3: Difficulty removing a polar, baseline impurity.
-
Cause: Hydrolyzed β-Keto Acid. The product may have partially hydrolyzed to the corresponding carboxylic acid during the workup.
-
Troubleshooting:
-
Aqueous Wash: Before chromatography, perform a mild basic wash of the crude product solution (e.g., with a saturated NaHCO₃ solution) to extract the acidic impurity into the aqueous layer. Be cautious, as a strong base or prolonged exposure can promote further hydrolysis of the desired ester.
-
Acidic Wash: If the impurity is a basic byproduct (e.g., from certain reagents), a dilute acidic wash (e.g., 1M HCl) can be effective.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting decomposition during chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8), a key intermediate in the synthesis of Sitagliptin.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and similar fluorinated β-keto esters.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" or forms an amorphous solid instead of crystals. | - The solution is too supersaturated. - The cooling rate is too rapid. - The chosen solvent is not optimal, leading to precipitation above the compound's melting point. | - Add a small amount of additional hot solvent to the mixture and redissolve the oil. Allow it to cool more slowly. - Consider a different solvent or a solvent mixture. For instance, if using a single solvent, try adding a co-solvent in which the compound is less soluble. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Introduce a seed crystal of the pure compound, if available. |
| No crystal formation upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent at low temperatures. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - If using a solvent mixture, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly. - Place the solution in an ice bath or refrigerator to further decrease the solubility, but be mindful that rapid cooling can lead to smaller, less pure crystals. |
| Low recovery of crystalline material. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization occurred during hot filtration, resulting in loss of product on the filter paper. | - To check the mother liquor for dissolved product, take a small sample and evaporate the solvent. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals. - To prevent premature crystallization, use a heated funnel during filtration and a minimal amount of hot solvent to pre-wet the filter paper. |
| Crystals are colored or appear impure. | - The initial material has a high level of impurities. - Some impurities are co-crystallizing with the product. | - Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel. - Perform a second recrystallization of the obtained crystals. - If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration may help to adsorb it. Use charcoal sparingly as it can also adsorb the desired product. |
| Difficulty filtering the crystals. | - The crystals are too fine (powder-like). | - This is often a result of cooling the solution too quickly. Repeat the recrystallization with a slower cooling rate to encourage the growth of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
A1: this compound is typically an off-white to pale yellow solid.[2] Its melting point has been reported in the range of 40-41°C and 65-68°C.[2][3] This variation may depend on the purity and crystalline form of the material. It is reported to be soluble in ethanol and acetone.[3]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on its structure as a methyl ester and its reported solubility, good starting solvents to screen would be alcohols (like ethanol or isopropanol), ketones (like acetone), and esters (like ethyl acetate).[3] A single solvent system with ethanol or a two-solvent system such as ethanol/water or ethyl acetate/hexane could be effective. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q3: How can I improve the purity of my recrystallized product?
A3: To enhance purity, ensure that the cooling process is slow to allow for the selective formation of crystals of the desired compound. If impurities persist, a second recrystallization is often beneficial. For colored impurities, treatment with activated charcoal in the hot solution before filtration can be effective.
Q4: My compound is an oil at room temperature. Can I still use recrystallization?
A4: If your compound is an oil due to impurities, recrystallization can still be a viable purification method. The goal is to find a solvent system where the pure compound will crystallize, leaving the impurities that depress the melting point in the mother liquor. If the pure compound itself is a low-melting solid, cooling the solution in an ice bath or refrigerator will be necessary.
Experimental Protocols
Recommended Starting Protocol for Recrystallization
This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature to assess solubility.
-
A good solvent will show low solubility at room temperature but high solubility upon heating.
-
If a single solvent is not ideal, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation
| Property | Value | Source |
| CAS Number | 769195-26-8 | [4][5] |
| Molecular Formula | C₁₁H₉F₃O₃ | [4][5] |
| Molecular Weight | 246.18 g/mol | [4][5] |
| Appearance | White to off-white or pale yellow to light yellow solid | [2][3] |
| Melting Point | 40-41°C or 65-68°C | [2][3] |
| Solubility | Soluble in ethanol, acetone | [3] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Sitagliptin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of key Sitagliptin intermediates. The focus is on practical, actionable solutions to minimize the formation of critical byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Sitagliptin, and which is preferred for minimizing byproducts?
A1: The two main industrial routes are the asymmetric hydrogenation of a β-keto ester intermediate to form a chiral β-amino acid, and the enzymatic transamination of a prochiral ketone.[1][2] Merck's later-generation syntheses have increasingly favored the enzymatic approach. This biocatalytic route demonstrates higher enantioselectivity, leading to a significant reduction in the undesired (S)-enantiomer and other process-related impurities.[1][2][3] The enzymatic process can increase the overall yield by 10-13% and reduce total waste by 19% compared to the rhodium-catalyzed hydrogenation process.[1]
Q2: What are the most common byproducts encountered during the synthesis of Sitagliptin intermediates?
A2: Common impurities include:
-
Desamino-dehydrositagliptin: An unsaturated byproduct that can form under certain conditions.
-
Sitagliptin Dimer: A dimeric impurity that can arise during the coupling steps.
-
(S)-Sitagliptin: The undesired enantiomer of the final product.
-
Unreacted Intermediates: Such as the starting β-keto amide or enamine.
-
Degradation Products: Arising from hydrolysis or other decomposition pathways.
Q3: How can I monitor the formation of byproducts during my reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring reaction progress and purity. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is typically employed. UV detection is commonly set around 210 nm or 267 nm. This technique can effectively separate Sitagliptin from its key intermediates and byproducts, allowing for their quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Sitagliptin intermediates, providing potential causes and actionable troubleshooting steps.
Issue 1: High Levels of the (S)-Enantiomer in Asymmetric Hydrogenation
Description: The asymmetric hydrogenation of the enamine intermediate is producing a low enantiomeric excess (ee), with significant contamination from the undesired (S)-Sitagliptin.
Troubleshooting Workflow:
Caption: Troubleshooting High (S)-Enantiomer Formation
Quantitative Data on Catalyst Performance:
| Catalyst System | Hydrogen Pressure (psi) | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of (R)-Sitagliptin | Reference |
| Rh(I)/t-Bu JOSIPHOS | 100 | 50 | Methanol | >99 | 95 | [4] |
| [Ru(cymene)Cl]2 / (S)-Ts-DPEN | 435 | 65 | Not Specified | High | Lower than desired | [5] |
| Nickel-based catalyst | 435-725 | 60-70 | Not Specified | >99 | 75-92 | [6] |
| Rh-FerroLANE | 290 | 90 | Methanol | High | >99 | [7] |
Experimental Protocol: Asymmetric Hydrogenation of Enamine Intermediate
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]2) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in degassed methanol. Stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a pressure reactor, dissolve the enamine intermediate in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the reactor. Seal the reactor, purge with nitrogen, then with hydrogen. Pressurize the reactor to 100-250 psi with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by HPLC for conversion and enantiomeric excess.
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst can be removed by filtration, and the product isolated by crystallization.
Issue 2: Formation of Desamino-dehydrositagliptin Impurity
Description: The final product is contaminated with the desamino-dehydrositagliptin impurity, often observed as two different alkene regioisomers.
Troubleshooting Workflow:
Caption: Minimizing Desamino-dehydrositagliptin
Quantitative Data on Amide Coupling Conditions:
| Coupling Reagent | Base | Solvent | Yield of Desired Product (%) | Reference |
| (COCl)2 | Et3N | THF | 71 | |
| EDC/HOBt | NMM | DMF | 68-76 |
Experimental Protocol: Amide Coupling to Synthesize Alkene Impurity Precursor
-
Acid Dissolution: Dissolve the carboxylic acid precursor in anhydrous DMF and cool to 0°C.
-
Activation: Add EDC·HCl and HOBt and stir at 0°C for 30 minutes.
-
Amine Addition: Add the triazolopiperazine hydrochloride salt followed by the dropwise addition of N-methylmorpholine (NMM).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified by column chromatography.
Issue 3: Low Conversion in Enzymatic Transamination of Pro-Sitagliptin Ketone
Description: The enzymatic conversion of the pro-sitagliptin ketone to the chiral amine is incomplete, resulting in low yield and high levels of unreacted starting material.
Troubleshooting Workflow:
Caption: Optimizing Enzymatic Transamination
Quantitative Data on Enzymatic Reaction Parameters:
| Substrate Concentration (mM) | Amine Donor (Benzylamine) Concentration (mM) | Co-solvent | Conversion (%) | Isolated Yield (%) | Reference |
| 10-100 | - | - | 72-91 | - | [8] |
| 100 | 300 | - | ~70 | 61 | [8] |
| 200 g/L (prositagliptin ketone) | Isopropylamine | 50% DMSO | >99.95 | 92 | [1] |
Experimental Protocol: Enzymatic Transamination of Pro-Sitagliptin Ketone
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 200 mM Tris-HCl, pH 8.0). Add the pro-sitagliptin ketone, the amine donor (e.g., benzylamine or isopropylamine), and the pyridoxal-5'-phosphate (PLP) cofactor. If substrate solubility is an issue, a co-solvent like DMSO can be used.
-
Enzyme Addition: Add the transaminase enzyme to the reaction mixture. If byproduct inhibition is a concern (e.g., from benzaldehyde when using benzylamine), a system for its removal, such as a coupled reaction with an aldehyde reductase, can be included.
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 37°C) with agitation. Monitor the pH and adjust as necessary.
-
Monitoring: Track the conversion of the ketone to the amine using HPLC.
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme can be removed (e.g., by filtration if immobilized), and the product can be extracted and purified.
By carefully controlling reaction parameters and understanding the potential for byproduct formation, researchers can significantly improve the yield and purity of Sitagliptin intermediates, leading to a more efficient and robust synthetic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability in Fluorinated Intermediate Synthesis
Welcome to the Technical Support Center for managing thermal stability during the synthesis of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability challenges during the synthesis of fluorinated intermediates?
The synthesis of fluorinated intermediates often involves highly reactive and energetic reagents, which can lead to significant thermal stability challenges. Key issues include:
-
High Exothermicity: Fluorination reactions are often highly exothermic, releasing a significant amount of heat.[1] Without proper control, this can lead to a rapid increase in temperature, potentially causing side reactions, degradation of products and reagents, or even a dangerous thermal runaway.[1][2]
-
Reagent Instability: Many common fluorinating agents, such as diethylaminosulfur trifluoride (DAST), are thermally unstable and can decompose violently when heated.[2][3] This decomposition can be initiated at unexpectedly low temperatures, posing a significant safety risk, especially during scale-up.
-
Corrosive and Toxic Reagents: The use of corrosive and volatile chemicals like fluorine gas and anhydrous hydrogen fluoride (HF) necessitates specialized equipment to ensure safe containment and handling.[1] Some reagents can also generate free HF, which is highly corrosive and toxic.[4][5]
-
Gas-Liquid Phase Reactions: Many fluorination processes involve gas-liquid reactions, which can be limited by mass transfer.[1] Poor mixing can lead to localized "hot spots" where the reaction rate is much higher, increasing the risk of thermal instability.
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Scale-Up Difficulties: Challenges that are manageable on a small laboratory scale can become critical during scale-up.[2][6] The decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult, increasing the risk of thermal runaway.[7]
Q2: What are the key safety precautions to consider when working with common fluorinating reagents?
Safety is paramount when handling fluorinating reagents. The following precautions should always be taken:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[2]
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that all reactants and solvents are anhydrous, as many fluorinating agents react violently with water.[2][3]
-
Controlled Reagent Addition: Add the fluorinating agent slowly and in a controlled manner, often at low temperatures, to manage the exotherm.[2]
-
Temperature Monitoring: Continuously monitor the reaction temperature using a reliable thermometer or thermocouple.[3]
-
Emergency Plan: Have an emergency cooling plan and appropriate quenching agents readily available.[3] For quenching, the reaction mixture can be slowly added to a cold, saturated sodium bicarbonate solution.[2]
Q3: How can flow chemistry improve the thermal stability and safety of fluorination reactions?
Continuous flow chemistry offers significant advantages for managing thermal stability in fluorination reactions:[8][9][10]
-
Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for more efficient heat dissipation and precise temperature control.[1]
-
Smaller Reaction Volumes: At any given time, only a small amount of the reaction mixture is in the reactor, minimizing the potential hazard of a runaway reaction.
-
Improved Mixing: The small dimensions of flow reactors facilitate rapid and efficient mixing of reactants, which is particularly beneficial for gas-liquid reactions.[1]
-
Safer Handling of Hazardous Reagents: Flow systems can be designed to generate and consume hazardous reagents in situ, avoiding the need to store large quantities of unstable or toxic materials.[9]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which avoids the heat transfer challenges associated with larger batch reactors.[8]
Q4: What are some of the more thermally stable fluorinating reagents available?
In recent years, several new fluorinating reagents with enhanced thermal stability have been developed to address the safety concerns associated with traditional reagents like DAST. These include:
-
XtalFluor-E and XtalFluor-M: These are crystalline solids that are significantly more stable and easier to handle than DAST and its analogs.[4][5] They do not generate highly corrosive free HF and can be used in standard borosilicate glass vessels.[5]
-
Fluolead: This is another crystalline nucleophilic fluorinating agent with high thermal stability.[4] It can be handled in air, does not fume, and reacts slowly with water.[4]
-
Deoxo-Fluor: While still requiring careful handling, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is known to be more thermally stable than DAST.[3][11]
Troubleshooting Guides
Issue 1: Low Yield of Fluorinated Product
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, LC-MS, TLC) to ensure it has gone to completion.[2][11] Consider increasing the reaction time or temperature cautiously.[11] |
| Reagent Decomposition | Use a fresh bottle of the fluorinating reagent, as they can degrade over time, especially if not stored under anhydrous conditions.[11] Add the reagent at a low temperature to control the exotherm and prevent premature decomposition.[2] |
| Moisture Contamination | Ensure all glassware is thoroughly oven-dried before use.[2] Use anhydrous solvents and reagents.[2][3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent, particularly for sterically hindered substrates.[11] |
| Poor Leaving Group | For deoxyfluorination of alcohols, consider converting the hydroxyl group to a better leaving group (e.g., a sulfonate ester) before fluorination.[11] |
Issue 2: High Levels of Elimination Byproducts
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, as elimination is often favored at higher temperatures.[2][11] |
| Strongly Basic Conditions | If the reaction conditions are basic, this can promote E2 elimination.[11] If possible, use neutral or slightly acidic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.[11] |
| Choice of Fluorinating Agent | Consider using alternative fluorinating agents that are less prone to causing elimination, such as PyFluor or Deoxo-Fluor.[2] XtalFluor reagents have also been shown to produce significantly fewer elimination side products.[5] |
Issue 3: Thermal Runaway or Uncontrolled Exotherm
| Potential Cause | Recommended Solution(s) |
| Rapid Reagent Addition | Add the fluorinating agent dropwise at a low temperature to control the rate of heat generation.[2] |
| Poor Heat Dissipation | Ensure efficient stirring to prevent localized hot spots. For larger scale reactions, use a jacketed reactor with a reliable cooling system.[3] Consider switching to a continuous flow setup for better thermal management.[1] |
| Incorrect Reaction Temperature | Maintain the reaction temperature within the recommended range. For many fluorinations, this is between -78°C and room temperature.[2] |
| Reagent Instability | Never heat thermally unstable reagents like DAST above their recommended temperature limit (e.g., 50°C for DAST).[3] Have an emergency cooling plan in place.[3] |
Data Presentation
Table 1: Thermal Stability of Selected Fluorinating Reagents
| Reagent | Abbreviation | Type | Onset Decomposition Temperature (°C) | Notes |
| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | ~50 (violent decomposition)[3] | Can decompose explosively upon heating. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Nucleophilic | More thermally stable than DAST.[3][11] | A safer alternative to DAST. |
| Diethylaminodifluorosulfinium Tetrafluoroborate | XtalFluor-E | Nucleophilic | Significantly more stable than DAST.[5] | Crystalline solid, easier to handle.[4][5] |
| Morpholinodifluorosulfinium Tetrafluoroborate | XtalFluor-M | Nucleophilic | Significantly more stable than DAST.[5] | Crystalline solid, easier to handle.[4][5] |
| 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | Fluolead | Nucleophilic | High thermal stability.[4] | Crystalline solid, can be handled in air.[4] |
Table 2: Thermal Hazard Evaluation Parameters from Calorimetry Studies
| Process/Compound | Method | Onset Temperature (°C) | Adiabatic Temperature Rise (°C) | Process Hazard Level |
| Fluorobenzotriazolone Nitration | Calorimetry | 27.5 (Process Temp) | 81.86 | 5 (High)[12] |
| Nitration Quenching Process | Calorimetry | 30.0 (Process Temp) | 191.74 | 5 (High)[12] |
| Fuming Nitric Acid | DSC | 379.71 | - | 1 (Low)[12] |
| Fuming Sulfuric Acid | DSC | 368.95 | - | 1 (Low)[12] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
Disclaimer: This is a general protocol and must be adapted for specific substrates and scales. A thorough risk assessment must be conducted before carrying out this experiment.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in an anhydrous solvent (e.g., dichloromethane) in a thoroughly dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equivalents) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.[11]
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture to a separate flask containing a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the remaining DAST.[2][11]
-
Workup: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography.
Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and heat of decomposition of a fluorinated intermediate or reaction mixture.
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C).[12]
-
Data Acquisition: Run the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify exothermic events. The onset temperature of an exotherm indicates the temperature at which decomposition begins. The area under the exothermic peak can be integrated to calculate the heat of decomposition (ΔH).[13] These parameters are crucial for assessing the thermal risk of the material or process.[14]
Visualizations
References
- 1. sravathi.com [sravathi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
impact of raw material quality on Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This key intermediate is crucial for the production of various active pharmaceutical ingredients (APIs), most notably Sitagliptin, a widely used medication for type 2 diabetes.[1] The quality of raw materials is a critical factor that can significantly impact the yield, purity, and overall success of the synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from raw material quality.
| Issue | Potential Cause | Recommended Action | Analytical Method |
| Low Yield of this compound | Low Purity of 2,4,5-Trifluorophenylacetic Acid (TFPAA): Positional isomers or other organic impurities in TFPAA may not react or may lead to side reactions, consuming reactants and lowering the yield of the desired product. | 1. Verify TFPAA Purity: Request the Certificate of Analysis (CoA) from the supplier, ensuring the purity is >98% (GC). 2. Perform Impurity Profiling: Use HPLC to check for the presence of positional isomers and other impurities.[2] 3. Purify TFPAA: If significant impurities are detected, consider recrystallization of the TFPAA before use. | HPLC, GC-MS[2][3] |
| Degradation or Low Purity of Meldrum's Acid: Meldrum's acid is sensitive to moisture and can hydrolyze over time. Impurities from its synthesis can also affect reactivity. | 1. Check Meldrum's Acid Quality: Use fresh, high-purity Meldrum's acid. 2. Ensure Proper Storage: Store Meldrum's acid in a tightly sealed container in a cool, dry place. 3. Test for Purity: Verify the purity of Meldrum's acid using techniques like melting point determination or spectroscopy. | Melting Point, ¹H NMR, IR Spectroscopy | |
| Presence of Moisture in Solvents or Reagents: Water can react with intermediates in the reaction, particularly the activated form of TFPAA, leading to the formation of byproducts and reduced yield. | 1. Use Anhydrous Solvents: Ensure all solvents (e.g., acetonitrile, dichloromethane) are dried using appropriate methods before use. 2. Handle Reagents in an Inert Atmosphere: Handle moisture-sensitive reagents under a dry, inert atmosphere (e.g., nitrogen or argon). | Karl Fischer Titration | |
| Formation of Significant Impurities in the Final Product | Presence of Reactive Impurities in TFPAA: Impurities with similar functional groups in TFPAA can react in parallel with the main reaction, leading to the formation of related-substance impurities in the final product. | 1. Identify Impurities in Starting Material: Use GC-MS or LC-MS to identify the structure of impurities in the TFPAA.[2][3] 2. Optimize Reaction Conditions: Adjusting reaction temperature or the rate of addition of reagents may help to minimize the formation of certain impurities. 3. Purify the Intermediate: If byproducts are formed, an additional purification step for the crude product may be necessary. | HPLC, LC-MS |
| Side Reactions of Meldrum's Acid: Impurities or improper reaction conditions can lead to side reactions of Meldrum's acid, such as self-condensation or decomposition. | 1. Control Reaction Temperature: Maintain the recommended reaction temperature to avoid decomposition of thermally sensitive intermediates. 2. Use High-Purity Meldrum's Acid: Ensure the Meldrum's acid used is of high purity to minimize potential side reactions. | HPLC, TLC | |
| Inconsistent Reaction Times or Stalled Reactions | Inhibitors in Raw Materials: Trace amounts of certain impurities in the raw materials or solvents can act as inhibitors, slowing down or stalling the reaction. | 1. Use High-Purity Raw Materials: Source raw materials from reputable suppliers with stringent quality control. 2. Purify Solvents: If solvent contamination is suspected, purify the solvents before use. | GC-MS analysis of raw materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the raw materials for the synthesis of this compound?
A1: The most critical raw materials are 2,4,5-Trifluorophenylacetic acid (TFPAA) and either monomethyl monopotassium malonate or Meldrum's acid.[4] For TFPAA, high purity (>98%) is essential, with particular attention to the absence of positional isomers.[2] For Meldrum's acid, high purity and low moisture content are crucial for optimal reactivity. The quality of solvents, particularly their water content, is also a critical factor.
Q2: What are the common impurities in commercial 2,4,5-Trifluorophenylacetic Acid (TFPAA) and how can they affect the synthesis?
A2: Common impurities can include positional isomers (e.g., 2,3,5-trifluorophenylacetic acid), residual starting materials from its own synthesis (such as malonic acid), and other organic byproducts.[2] These impurities can lead to lower yields of the desired product and the formation of difficult-to-remove impurities in the final this compound.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC analysis is a mixture of n-hexane and ethyl acetate.[4] For HPLC, a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) can be used to separate the starting materials, intermediates, and the final product.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified by crystallization or column chromatography. One reported method involves concentrating the reaction mixture, followed by extraction and subsequent crystallization from a solvent/anti-solvent system like isopropyl alcohol and water.[4] The choice of purification method will depend on the impurity profile of the crude product.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and raw material quality.
Materials:
-
2,4,5-Trifluorophenylacetic acid (TFPAA)
-
1,1'-Carbonyldiimidazole (CDI)
-
Monomethyl monopotassium malonate
-
Triethylamine
-
Magnesium chloride
-
Anhydrous Acetonitrile
-
Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Sodium bicarbonate
-
Brine
-
Sodium sulfate
Procedure:
-
Activation of TFPAA: In a reaction vessel under an inert atmosphere, dissolve 2,4,5-Trifluorophenylacetic acid in anhydrous acetonitrile. Add 1,1'-Carbonyldiimidazole (CDI) portion-wise while maintaining the temperature. Stir the mixture for a few hours to ensure complete activation.
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Preparation of the Malonate Complex: In a separate vessel, suspend monomethyl monopotassium malonate in anhydrous acetonitrile. Add triethylamine and magnesium chloride. Heat the mixture to around 50°C and stir for several hours.
-
Condensation Reaction: Cool the activated TFPAA solution and add it to the malonate complex suspension at a controlled rate, maintaining the reaction temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Add water and acidify with hydrochloric acid. Extract the product with a suitable organic solvent like MTBE. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization or column chromatography to achieve the desired purity.
Visualizations
References
avoiding decarboxylation of β-keto acid intermediates in sitagliptin synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sitagliptin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the challenges associated with the synthesis, particularly the prevention of decarboxylation of the β-keto acid intermediate.
Troubleshooting Guide: Avoiding Decarboxylation of the β-Keto Acid Intermediate
Decarboxylation of the β-keto acid intermediate is a critical challenge in several synthetic routes to sitagliptin, leading to reduced yields and the formation of impurities. The following guide provides solutions to common issues encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired β-amino acid product with significant ketone byproduct formation. | Spontaneous decarboxylation of the β-keto acid intermediate upon formation. | - Temperature Control: Maintain low temperatures (ideally 0-5 °C) during the hydrolysis of the β-keto ester and subsequent workup steps.[1] - pH Management: Carefully control the pH during the workup. Neutralize the reaction mixture to a pH of approximately 7 using a mild acidic solution (e.g., 1 M NaHSO₄) while keeping the temperature low.[1] - Rapid Subsequent Steps: In enzymatic syntheses, couple the hydrolysis of the β-keto ester directly with the transamination step to prevent the accumulation of the unstable β-keto acid intermediate. |
| Inconsistent yields between batches. | Variations in reaction time, temperature, or workup conditions. | - Standardize Protocols: Strictly adhere to established and optimized protocols for reaction time, temperature, and workup procedures. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may be catalyzed by atmospheric components. |
| Formation of multiple unidentified byproducts. | Degradation of the β-keto acid under harsh acidic or basic conditions during workup. | - Mild Workup Conditions: Avoid strong acids or bases during extraction and purification. Use saturated sodium bicarbonate for washing and a mild drying agent like anhydrous sodium sulfate. - Chromatographic Purification: If necessary, purify the β-keto acid intermediate using column chromatography on neutral silica gel at room temperature to minimize on-column degradation.[1] |
| Difficulty in isolating the β-keto acid intermediate. | The inherent instability of the β-keto acid leads to rapid decomposition upon concentration. | - In-situ Use: Whenever possible, use the crude β-keto acid solution directly in the next synthetic step without isolation. - Low-Temperature Concentration: If isolation is necessary, concentrate the solution under reduced pressure at a low temperature (<30 °C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the decarboxylation of the β-keto acid intermediate in sitagliptin synthesis?
A1: The β-keto acid intermediate in sitagliptin synthesis is prone to decarboxylation due to the presence of a ketone group at the β-position relative to the carboxylic acid. This structure allows for the formation of a stable six-membered cyclic transition state, which facilitates the elimination of carbon dioxide to form an enol intermediate that subsequently tautomerizes to the corresponding ketone byproduct.[2]
Q2: At what stages of the synthesis is decarboxylation most likely to occur?
A2: Decarboxylation is most prevalent during the hydrolysis of the corresponding β-keto ester to the β-keto acid and during the subsequent workup and purification steps. Elevated temperatures and acidic or basic conditions can significantly accelerate this unwanted side reaction.[1]
Q3: Are there any synthetic strategies that completely bypass the formation of the unstable β-keto acid intermediate?
A3: Yes, some of the later-generation syntheses of sitagliptin, such as Merck's asymmetric hydrogenation of an enamine, avoid the isolation of a β-keto acid intermediate altogether, thus circumventing the issue of decarboxylation.[3][4] Additionally, enzymatic cascade reactions that couple the hydrolysis of a β-keto ester with immediate transamination to the desired β-amino acid prevent the accumulation of the unstable β-keto acid.
Q4: Can protecting groups be used to prevent decarboxylation?
A4: Yes, the carboxylic acid functionality can be protected, for example, as an ester. The β-keto ester is generally more stable than the corresponding β-keto acid. The choice of the ester protecting group is crucial, as the deprotection conditions must be mild enough to avoid inducing decarboxylation. For instance, a tert-butyl ester can be removed under acidic conditions, which must be carefully controlled to minimize decarboxylation of the newly formed β-keto acid.
Q5: What analytical techniques are recommended for monitoring the decarboxylation process?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction and the formation of the ketone byproduct.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) can effectively separate the starting material, the β-keto acid, the desired product, and the decarboxylated byproduct.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis of the sitagliptin β-amino acid intermediate, highlighting the impact of reaction conditions on yield and the mitigation of decarboxylation.
Table 1: Influence of pH on Enzymatic Transamination Yield
| pH | Conversion (%) |
| 7.0 | 92.3 |
| 8.0 | ~70-80 |
| 9.0 | Lower (due to product inhibition) |
Data adapted from an enzymatic synthesis study where pH was shown to influence product inhibition and overall conversion.[1]
Table 2: Effect of Temperature on Reaction Time and Yield in an Enzymatic Cascade
| Temperature (°C) | Reaction Time (h) | Final Conversion (%) |
| 30 | 24 | ~65 |
| 37 | 12 | ~70 |
| 40 | 10 | ~72 |
Illustrative data based on typical enzymatic reactions showing that higher temperatures can reduce reaction time but may also impact enzyme stability and byproduct formation.[5]
Experimental Protocols
Protocol 1: Mild Hydrolysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to Minimize Decarboxylation
This protocol describes the saponification of the β-keto ester to the corresponding carboxylate salt, followed by a carefully controlled acidic workup.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Ethanol or Methanol
-
1 M Potassium Hydroxide (KOH) aqueous solution
-
1 M Sodium Bisulfate (NaHSO₄) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in ethanol or methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of 1 M KOH solution dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Once the reaction is complete, maintain the temperature at 0 °C and carefully add 1 M NaHSO₄ solution dropwise to neutralize the mixture to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure at a temperature below 30 °C.
-
The resulting crude β-keto acid should be used immediately in the next step.
Protocol 2: Enzymatic Cascade Synthesis of Sitagliptin β-Amino Acid Intermediate
This protocol outlines a one-pot enzymatic hydrolysis and transamination to avoid the isolation of the unstable β-keto acid.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Lipase/Esterase
-
Transaminase (ω-TA)
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
DMSO (co-solvent)
Procedure:
-
In a temperature-controlled reactor, prepare a buffered solution (e.g., 200 mM Tris-HCl, pH 8.0).
-
Add the ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate substrate, typically dissolved in a minimal amount of DMSO.
-
Add the lipase or esterase and the transaminase enzymes.
-
Add the amine donor and the PLP cofactor.
-
Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, terminate the reaction by acidification (e.g., to pH 2 with HCl) to precipitate the enzymes.[5]
-
Centrifuge to remove the precipitated enzymes and proceed with the extraction and purification of the desired β-amino acid product.
Visualizations
Caption: Signaling pathway of β-keto acid decarboxylation.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Sitagliptin Intermediates
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has spurred the development of numerous innovative and efficient synthetic strategies. The core of its synthesis lies in the stereoselective formation of the chiral β-amino acid moiety, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, and its coupling with the heterocyclic pyrazine core, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. This guide provides a comparative analysis of the prominent synthetic routes to these key intermediates, focusing on quantitative data, experimental protocols, and visual representations of the synthetic pathways.
I. Synthesis of the Chiral β-Amino Acid Intermediate: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
The synthesis of this crucial chiral intermediate is a focal point of Sitagliptin's manufacturing process. Key strategies include asymmetric hydrogenation of enamines and biocatalytic transamination.
A. Rhodium-Catalyzed Asymmetric Hydrogenation
A highly efficient and widely implemented method involves the asymmetric hydrogenation of a prochiral enamine precursor. This approach, developed by Merck, represents a significant advancement in green chemistry, minimizing waste and improving overall yield.[1][4][5]
Key Features:
-
High Enantioselectivity: Achieves excellent enantiomeric excess (ee), often exceeding 99%.[1][6][7][8]
-
High Yield: The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence with an isolated yield of 82% and purity greater than 99.6 wt%.[1][4][5] The overall isolated yield for the manufacturing process can be up to 65%.[1][4]
-
Catalyst: Utilizes a Rhodium(I) catalyst with a chiral bisphosphine ligand, such as tBu JOSIPHOS.[1][4][9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Intermediate Yield | 82% | [1][4][5] |
| Intermediate Purity | >99.6 wt% | [1][4][5] |
| Enantiomeric Excess (ee) | up to 99% | [10] |
| Overall Yield | up to 65% | [1][4] |
| Catalyst Loading | as low as 0.15 mol% | [1][4] |
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
A solution of the enamine intermediate in a suitable solvent (e.g., methanol) is charged into a hydrogenation reactor. The Rh(I)/tBu JOSIPHOS catalyst is added under an inert atmosphere. The mixture is then subjected to hydrogen pressure at a controlled temperature until the reaction is complete. The catalyst is typically removed by filtration, and the product is isolated after solvent removal and crystallization.[1][5][9]
Synthetic Pathway:
Diagram 1: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway.
B. Biocatalytic Transamination
An increasingly popular and environmentally friendly alternative to metal catalysis is the use of enzymes, particularly transaminases (TAs), for the asymmetric synthesis of the chiral amine.[11][12][13] This method offers high enantioselectivity and operates under mild reaction conditions.
Key Features:
-
High Enantioselectivity: Engineered transaminases can achieve enantiomeric excess values greater than 99%.[3]
-
Green Chemistry: Avoids the use of heavy metals and operates in aqueous media, reducing environmental impact.[3]
-
Substrate Scope: Directed evolution has been employed to develop robust (R)-selective TAs capable of converting sterically hindered ketones.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Conversion Rate | 93.1% (with cosolvent) | [3] |
| Conversion Rate | 97.6% (cosolvent-free) | [3] |
| Enantiomeric Excess (ee) | >99% | [3] |
| Isolated Yield | 61% (gram scale) | [14] |
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
A whole-cell biocatalyst expressing a suitable (R)-selective transaminase is suspended in a buffer solution. The prochiral ketone substrate and an amino donor (e.g., isopropylamine or benzylamine) are added to the reaction mixture.[3][12] The reaction is agitated at a controlled temperature and pH. Upon completion, the product is extracted from the reaction mixture and purified.
Synthetic Pathway:
Diagram 2: Biocatalytic Transamination Pathway.
II. Synthesis of the Pyrazine Intermediate: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This heterocyclic core is another essential building block for Sitagliptin. Several synthetic routes have been reported for its preparation.[15][16]
Common Synthetic Approaches:
-
From Chloropyrimidine: This route involves a sequence of reactions including hydrazinolysis, acylation with trifluoroacetic anhydride, cyclization, and reduction.[16]
-
From Glycine Methyl Ester: A multi-step synthesis that includes reductive amination, protection, deprotection, cyclization, and methylation steps.[16]
-
From Ethyl Trifluoroacetate: This method starts with hydrazinolysis, followed by cyclization and nucleophilic substitution reactions.[16]
Due to the proprietary nature of industrial processes, detailed quantitative comparisons of these routes are not always publicly available. However, the choice of route often depends on the availability and cost of starting materials, as well as the scalability of the process.
General Synthetic Logic:
Diagram 3: General Synthetic Approach to the Pyrazine Core.
III. Coupling and Final Steps
The final stage of Sitagliptin synthesis involves the amide coupling of the chiral β-amino acid intermediate with the pyrazine core. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed.[2] The protecting groups are then removed to yield the final Sitagliptin product, which is often isolated as a phosphate salt.[2]
Experimental Protocol: Amide Coupling
To a solution of the protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in a suitable solvent like dichloromethane (DCM), the pyrazine hydrochloride, a coupling agent (e.g., EDCI/HOBt), and a base (e.g., diisopropylethylamine - DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The crude product is then worked up and purified, followed by deprotection to afford Sitagliptin.[2]
Final Assembly Workflow:
Diagram 4: Final Coupling and Deprotection Steps.
Conclusion
The synthesis of Sitagliptin intermediates has evolved significantly, with a strong emphasis on efficiency, stereoselectivity, and green chemistry. The rhodium-catalyzed asymmetric hydrogenation remains a benchmark for industrial production due to its high yield and enantioselectivity. However, biocatalytic transamination presents a compelling and sustainable alternative, offering excellent stereocontrol under mild conditions. The choice of a specific synthetic route in a research or industrial setting will depend on a variety of factors, including cost, scale, environmental impact, and available expertise. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development to make informed decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 11. Patent application for a biocatalytic synthesis of sitagliptin intermediates – Enzymicals AG [enzymicals.com]
- 12. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 13. WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof - Google Patents [patents.google.com]
- 14. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
The Vanguard of Sitagliptin Synthesis: A Comparative Guide to Alternatives for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For researchers, scientists, and drug development professionals, the quest for more efficient, sustainable, and cost-effective pharmaceutical manufacturing processes is perpetual. In the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, the key intermediate, Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, has been central to traditional synthetic routes. However, recent advancements have ushered in a new era of synthetic strategies that bypass this intermediate, offering significant advantages in terms of process efficiency, environmental impact, and enantioselectivity. This guide provides a comprehensive comparison of these innovative alternatives, supported by experimental data and detailed protocols.
The primary alternatives to the classical synthesis involving this compound can be broadly categorized into two main approaches: biocatalytic asymmetric amination and alternative chemical syntheses, including asymmetric hydrogenation of enamines and phase-transfer catalytic aza-Michael addition. Each of these methodologies presents a unique set of advantages and challenges, which are detailed below.
Comparative Performance of Synthetic Routes
The following table summarizes the key performance indicators for the traditional route and its modern alternatives. The data clearly illustrates the superiority of the biocatalytic and second-generation asymmetric hydrogenation routes in terms of yield and enantioselectivity, while also highlighting the significant reduction in waste and use of heavy metals.
| Synthetic Route | Key Precursor | Catalyst | Overall Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Traditional Synthesis | This compound | Ruthenium-based catalyst | ~52%[1] | High | Established process | Multiple steps, use of heavy metals, moderate yield[1][2] |
| Asymmetric Hydrogenation | Dehydrositagliptin (enamine) | Rh(I)/(t)Bu JOSIPHOS | up to 65%[3][4][5] | >99.5%[3][4][5] | High yield and enantioselectivity, reduced waste[3][4][5] | Requires high pressure, use of expensive rhodium catalyst[6] |
| Biocatalytic Asymmetric Amination | Prositagliptin Ketone | Engineered Transaminase (e.g., from Arthrobacter sp.) | ~92%[7][8] | >99.95%[9] | "Green" process, high yield and enantioselectivity, mild conditions, avoids heavy metals[3][6][9] | Requires enzyme development and optimization |
| Phase-Transfer Catalytic aza-Michael Addition | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Quinine-derived C(9)-urea ammonium catalyst | ~41% (over 7 steps)[10][11] | 96%[10][11] | Organocatalytic approach, avoids heavy metals | Multi-step process, lower overall yield compared to other alternatives[10][11] |
Experimental Protocols
Asymmetric Hydrogenation of Dehydrositagliptin
This process, a significant improvement over the first-generation synthesis, involves the highly enantioselective hydrogenation of a key enamine intermediate.[3][4][5]
Experimental Workflow:
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a cornerstone reaction in synthetic organic chemistry. These products are invaluable chiral building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The success of this transformation hinges on the selection of a highly efficient and stereoselective catalyst. This guide provides an objective comparison of prominent catalyst systems, supported by experimental data, to assist researchers in navigating the catalyst landscape.
Performance Comparison of Key Catalysts
The field of asymmetric hydrogenation is dominated by transition metal complexes, primarily those of Ruthenium, Rhodium, and Iridium, paired with chiral ligands. Ruthenium-based catalysts, particularly with diphosphine ligands like BINAP and its derivatives, are arguably the most studied and broadly applied for this transformation.[1][2] However, Iridium and other metal systems offer compelling alternatives, sometimes with superior performance under specific conditions.[1][3]
The following tables summarize the performance of various catalysts for the asymmetric hydrogenation of common β-ketoester substrates.
Table 1: Asymmetric Hydrogenation of Ethyl Acetoacetate (EAA)
| Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| RuBr₂[(R)-BINAP] | 100 | 100 | 25 | CH₂Cl₂/MeOH | 12 | >99 | 98 (R) | [2] |
| [RuI₂(p-cymene)]₂ / Ph-Solphos | 100,000 | - | - | - | 20 | 100 | 95-99 | [1] |
| Ru-(R-BINAP)@C-FDU-12 (Heterogeneous) | - | - | - | - | - | 91-99 | 87-99 | [1] |
| (R,R)-i-Pr-BPE-RuBr₂ | 500 | 4 | 35 | MeOH/H₂O | - | 100 | 99.3 | [2] |
| Ir/(R)-SpiroPAP | 1000 | - | - | - | - | 93-98 | 95.0-99.8 | [1] |
Table 2: Asymmetric Hydrogenation of Other Representative β-Ketoesters
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru(OCOCH₃)₂[(R)-BINAP] | 2000 | 100 | 20 | MeOH | >99 | 99 (R) | [4] |
| Methyl 3-oxovalerate | RuCl₂[(S)-BINAP] | 2000 | 100 | 30 | EtOH | 100 | 99 (S) | [5] |
| Ethyl benzoylacetate | RuCl₂[(R)-BINAP] | 2000 | 100 | 30 | EtOH | 100 | 97 (R) | [5] |
| Ethyl 4-chloro-3-oxobutanoate | RuCl₂[(S)-BINAP] | 2000 | 100 | 30 | EtOH | 100 | 98 (S) | [5] |
| Methyl 2,2-dimethyl-3-oxobutanoate | RuCl₂[(R)-BINAP] | - | 100 | 23 | CH₂Cl₂ | 99 | 96 (R) | [2] |
Experimental Protocols & Methodologies
A standardized and reproducible protocol is crucial for achieving optimal results in asymmetric hydrogenation. Below is a representative methodology adapted from established procedures for Ru-BINAP catalyzed reactions.[2][4]
Representative Protocol: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst
1. Catalyst Preparation (in situ or pre-formed):
-
Pre-catalyst: Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP) are typically used.
-
Activation: The pre-catalyst components are dissolved in an appropriate solvent (e.g., ethanol, methanol, or a mixture like CH₂Cl₂/MeOH) in a glovebox or under an inert atmosphere (Argon or Nitrogen). The mixture is stirred at a specified temperature (e.g., room temperature to 80°C) for a period (e.g., 10-30 minutes) to allow for the formation of the active catalytic species. For some procedures, trace amounts of acid like HCl can influence catalytic performance.[1][6]
2. Hydrogenation Reaction:
-
The β-ketoester substrate is added to the activated catalyst solution. The substrate-to-catalyst (S/C) ratio is a critical parameter and can range from 100 to over 100,000.[1][5]
-
The reaction vessel (e.g., a glass liner for an autoclave) is placed inside a high-pressure reactor.
-
The reactor is sealed and purged several times with hydrogen gas to remove air.
-
The reactor is then pressurized with hydrogen to the desired level (e.g., 4 to 100 atm).[2]
-
The reaction is stirred vigorously at a controlled temperature (e.g., 20°C to 80°C) for the required duration (e.g., 8 to 48 hours).[4][5]
3. Work-up and Product Analysis:
-
After the reaction is complete, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Conversion: Determined by ¹H NMR spectroscopy or Gas Chromatography (GC) analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee%): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the product to a racemic standard.
Visualizing the Process
Experimental Workflow
The general procedure for a catalytic asymmetric hydrogenation experiment follows a logical sequence of steps, from preparation to analysis.
Caption: Experimental workflow for asymmetric hydrogenation.
Catalyst Selection Logic
Choosing the right catalyst system is critical and depends on several factors, primarily the substrate and the desired product stereochemistry.
Caption: Logical guide for catalyst system selection.
References
A Comparative Guide to the Validation of Analytical Methods for Sitagliptin Impurities
This guide offers a detailed comparison of various validated analytical methods for the quantification of impurities in Sitagliptin. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this widely used antidiabetic medication. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a basis for selecting the most appropriate method for specific analytical needs.
Comparison of Method Performance
The choice of an analytical method is contingent on factors such as the intended application (e.g., routine quality control, stability studies, impurity profiling), available instrumentation, and the required sensitivity and selectivity. The following tables summarize key validation parameters from various published methods, enabling an objective comparison of their performance.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (General Impurities) | Method 2 (Stability Indicating) | Method 3 (Enantiomeric Impurity) |
| Analyte(s) | Sitagliptin & Process Impurities[1][2] | Sitagliptin & Degradation Products[3][4] | Sitagliptin & (S)-enantiomer[5] |
| Linearity Range | 0.113-3.384 µg/mL (Impurities)[2][6] | 100-1000 µg/mL (Sitagliptin)[7][8] | 0.3-4.5 µg/mL ((S)-enantiomer)[5] |
| Correlation Coefficient (r²) | > 0.999[2][6] | 0.9998[7][8] | 0.9991[5] |
| LOD | - | 10 µg/mL (Sitagliptin)[7][8] | - |
| LOQ | 0.113 µg/mL (Impurities)[2][6] | 30 µg/mL (Sitagliptin)[7][8] | - |
| Accuracy (% Recovery) | 98.5-101.1%[2][6] | - | 95.7-101.7%[5] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | UPLC Method (Sitagliptin & Metformin Impurities) | LC-MS/MS Method (7-Nitroso Impurity) |
| Analyte(s) | Sitagliptin, Metformin & their impurities[9] | 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][10][11] triazolo [4,3-a] pyrazine (NTTP)[10][11] |
| Linearity Range | - | 0.005-0.06 ppm[10] |
| Correlation Coefficient (r²) | - | > 0.99[10] |
| LOD | 0.2 µg/mL (Sitagliptin)[12] | 0.002 ppm[10] |
| LOQ | 0.7 µg/mL (Sitagliptin)[12] | 0.005 ppm[10] |
| Accuracy (% Recovery) | - | 80-120%[10][11] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on published and validated methods.
Method 1: RP-HPLC for General Process Impurities[1][2]
This method is suitable for the simultaneous determination of Sitagliptin and its process-related impurities.
-
Instrumentation : High-Performance Liquid Chromatograph with a PDA Detector.
-
Column : Kromasil C18 (250 mm x 4.6 mm, 5.0 µm).[1]
-
Mobile Phase A : 0.045% pH 4.5 Buffer and Acetonitrile (90:10).[1]
-
Mobile Phase B : Methanol and Acetonitrile (50:50).[1]
-
Gradient Program : A gradient program is used to ensure the separation of all impurities.
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 40°C.[1]
-
Detection Wavelength : 210 nm.[1]
-
Diluent : Methanol.[1]
Method 2: UPLC for Sitagliptin and Metformin Impurities[9]
This method is designed for the simultaneous determination of Sitagliptin and Metformin along with their respective impurities in combined dosage forms.
-
Instrumentation : Ultra-Performance Liquid Chromatograph.
-
Column : Aquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A : 10 mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt (pH adjusted to 5.50 with diluted phosphoric acid).[9]
-
Mobile Phase B : Acetonitrile.[9]
-
Gradient Program : A gradient program is employed for optimal separation.
-
Flow Rate : Not specified.
-
Detection : Not specified.
Method 3: UPLC-MS/MS for 7-Nitroso Impurity[10]
This highly sensitive method is for the quantification of the potential genotoxic 7-nitroso impurity in Sitagliptin.
-
Instrumentation : Ultra-Performance Liquid Chromatograph with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).[10]
-
Column : Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm).[10]
-
Mobile Phase A : 0.12% formic acid in water.[10]
-
Mobile Phase B : Methanol.[10]
-
Flow Rate : 0.6 mL/min.[10]
-
Column Temperature : 40°C.[10]
-
Detection : Mass Spectrometry (MS/MS).[10]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for Sitagliptin impurities, following ICH guidelines.
Caption: Workflow for analytical method validation of Sitagliptin impurities.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]
- 9. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
impurity profiling of different batches of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of impurity profiles across different hypothetical batches of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[1][2][3] Understanding and controlling the impurity profile of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[][5]
Introduction to Impurity Profiling
This compound is a crucial building block in the synthesis of Sitagliptin.[2][3][6] The purity of this intermediate directly impacts the purity of the final drug product. Impurities can arise from various sources, including raw materials, synthetic route by-products, and degradation products.[] Regulatory agencies require stringent control and characterization of any impurity present in an API at a level of 0.1% or higher. This guide outlines the common impurities associated with this compound and presents a comparative analysis of hypothetical batches to illustrate the importance of robust analytical monitoring.
Potential Impurities in this compound
The synthesis of this compound can result in several process-related impurities.[6][7] These can include unreacted starting materials, intermediates, and by-products from side reactions. The following table lists some potential impurities that could be present in different batches.
| Impurity Name | Structure | Potential Source |
| 2,4,5-Trifluorophenylacetic acid | Unreacted starting material | |
| Methyl Malonate | Unreacted starting material | |
| Di-methyl malonate | By-product | |
| Methyl 4-(2,4,5-trifluorophenyl)-3,3-dimethoxybutanoate | Over-methylation or side reaction | |
| Unknown Impurity A | Not Determined | Process-related or degradation |
| Unknown Impurity B | Not Determined | Process-related or degradation |
Comparative Analysis of Hypothetical Batches
To illustrate the variability in impurity profiles between different manufacturing runs, the following table summarizes hypothetical data from the analysis of three distinct batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Assay (%) | 99.5 | 99.1 | 99.8 | ≥ 99.0% |
| Impurity Profile (%) | ||||
| 2,4,5-Trifluorophenylacetic acid | 0.15 | 0.25 | 0.05 | ≤ 0.20% |
| Methyl Malonate | < 0.05 | 0.10 | < 0.05 | ≤ 0.10% |
| Di-methyl malonate | 0.08 | 0.12 | 0.06 | ≤ 0.15% |
| Methyl 4-(2,4,5-trifluorophenyl)-3,3-dimethoxybutanoate | < 0.05 | 0.08 | < 0.05 | ≤ 0.10% |
| Unknown Impurity A | 0.07 | 0.15 | < 0.05 | ≤ 0.10% |
| Unknown Impurity B | < 0.05 | 0.09 | < 0.05 | ≤ 0.10% |
| Total Impurities (%) | 0.30 | 0.79 | 0.11 | ≤ 1.0% |
Analysis:
-
Batch A meets all acceptance criteria, showing a good purity profile.
-
Batch B exceeds the acceptance criteria for 2,4,5-Trifluorophenylacetic acid and Unknown Impurity A, and the total impurities are approaching the limit. This batch would require further purification or rejection.
-
Batch C demonstrates the highest purity with all impurities well below the specified limits.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is used for the quantitative determination of this compound and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound at a known concentration of 1 mg/mL. Prepare standards for known impurities at a concentration of 0.01 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is employed to identify and quantify volatile or semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used to confirm the structure of the main component and to identify the structure of unknown impurities if they are present at sufficient levels.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Visualizations
The following diagrams illustrate the workflow for impurity profiling and a hypothetical pathway showing the potential impact of an impurity.
Caption: General Workflow for Impurity Profiling
Caption: Hypothetical Impact of Impurity on a Signaling Pathway
References
A Comparative Guide to the Reduction of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: Chemical versus Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
The reduction of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to its corresponding chiral alcohol, Methyl (R)- or (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate, is a critical step in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The stereochemistry of the resulting hydroxyl group is paramount for the biological activity of the final drug substance. This guide provides an objective comparison of the two primary methodologies employed for this reduction: traditional chemical synthesis and modern enzymatic catalysis. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for the chemical and enzymatic reduction of this compound. The data presented is a synthesis of reported results for this specific substrate and analogous β-keto esters, providing a representative comparison.
| Parameter | Chemical Reduction (Asymmetric Hydrogenation) | Enzymatic Reduction (Ketoreductase) |
| Catalyst | Ru/Rh-based chiral phosphine complexes | Ketoreductase (KRED) enzymes (e.g., from Candida sp.) |
| Typical Yield | >95% | 90-99% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Reaction Temperature | 25-80 °C | 25-40 °C |
| Reaction Pressure | 1-50 bar H₂ | Atmospheric pressure |
| Reaction Time | 4-24 hours | 12-48 hours |
| Substrate Concentration | 5-15% (w/v) | 1-10% (w/v) |
| Solvent | Methanol, Ethanol, Dichloromethane | Aqueous buffer, often with a co-solvent |
| Key Advantages | High throughput, well-established, broad substrate scope | High stereoselectivity, mild reaction conditions, environmentally benign |
| Key Disadvantages | Use of heavy metals, high pressure, potential for side reactions | Enzyme stability and cost, potential for substrate/product inhibition |
Experimental Protocols
Chemical Reduction: Asymmetric Hydrogenation
This protocol describes a typical asymmetric hydrogenation of this compound using a Ruthenium-based catalyst.
Materials:
-
This compound
-
[RuCl((R)-BINAP)(p-cymene)]Cl
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 g, 4.06 mmol) and [RuCl((R)-BINAP)(p-cymene)]Cl (0.018 g, 0.02 mmol, 0.5 mol%).
-
Add degassed methanol (20 mL) to the autoclave.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 20 bar.
-
Stir the reaction mixture at 50°C for 12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Enzymatic Reduction: Whole-Cell Biocatalysis
This protocol outlines a typical whole-cell enzymatic reduction using a recombinant E. coli expressing a ketoreductase.
Materials:
-
This compound
-
Recombinant E. coli cells expressing a ketoreductase (e.g., KRED-NADH-117)[1][2]
-
Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADP⁺
-
Isopropanol
-
Ethyl acetate
Procedure:
-
In a baffled flask, prepare a mixture of potassium phosphate buffer (100 mL, 100 mM, pH 7.0), glucose (5 g), and NADP⁺ (20 mg).
-
Add the recombinant E. coli cells (10 g wet cell weight).
-
Add this compound (1.0 g, 4.06 mmol) dissolved in isopropanol (5 mL).
-
Incubate the flask in an orbital shaker at 30°C and 200 rpm for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Methyl (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.[1]
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Visualizing the Processes
To further clarify the workflows and the decision-making factors, the following diagrams are provided.
Concluding Remarks
Both chemical and enzymatic methods offer highly efficient and stereoselective routes to the desired chiral alcohol from this compound. The choice between the two often depends on the specific requirements of the project.
Chemical reduction , particularly asymmetric hydrogenation, is a robust and well-understood technology suitable for large-scale production where throughput and cost-effectiveness of the catalyst are primary drivers. However, the requirement for high-pressure equipment and the use of precious metal catalysts are significant considerations.
Enzymatic reduction stands out for its exceptional stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. While enzyme cost and stability were historical limitations, advancements in protein engineering and immobilization techniques have made biocatalysis an increasingly viable and attractive option for industrial applications.[3]
For drug development professionals, the high purity and enantiomeric excess achieved by both methods are crucial. The decision will likely be influenced by factors such as the scale of synthesis, available equipment, cost of goods, and the overall environmental impact of the process. This guide provides the foundational information to make an informed decision tailored to your specific needs.
References
- 1. US20090123983A1 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 2. WO2009045507A2 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
efficiency comparison of different generations of Sitagliptin synthesis
The synthesis of Sitagliptin, the active pharmaceutical ingredient in the type 2 diabetes medication Januvia®, has undergone significant evolution since its initial development. Driven by the principles of green chemistry and process optimization, Merck & Co. has refined the manufacturing process through three distinct generations. This guide provides a detailed comparison of these synthetic routes, focusing on efficiency, sustainability, and key chemical transformations.
At a Glance: Key Performance Metrics
The progression from the first to the third generation of Sitagliptin synthesis showcases a remarkable improvement in overall yield, enantiomeric excess, and a significant reduction in waste and hazardous materials.
| Performance Metric | First Generation | Second Generation | Third Generation (Biocatalytic) |
| Overall Yield | ~52%[1][2][3] | ~52-65%[4][5][6][7] | 10-13% increase over 2nd gen.[4][8] |
| Key Transformation | Asymmetric hydrogenation of a β-ketoester | Asymmetric hydrogenation of an enamine | Enzymatic transamination |
| Enantiomeric Excess (e.e.) | High (data not specified in initial searches) | >95% (before crystallization), >99% (after crystallization)[9] | >99.9% (directly)[4] |
| Key Catalyst | Ruthenium-based catalyst | Rh(I)/tBu-JOSIPHOS[4][9] | Engineered (R)-transaminase (e.g., ATA-117)[4] |
| Process Conditions | High pressure H₂ | High pressure (250 psi) H₂[4][8] | Ambient pressure, aqueous medium[4] |
| Waste Reduction | Baseline | Significant reduction vs. 1st gen.[6][7][10] | 19% reduction vs. 2nd gen.[4][8][9] |
| Number of Steps | 8 steps[1][2][3] | 3 steps (one-pot for key intermediate)[6][7][9][10] | Streamlined enzymatic step |
First Generation Synthesis: Asymmetric Hydrogenation of a β-Ketoester
The initial manufacturing process for Sitagliptin established the core chemical structure but was characterized by a lengthy, multi-step synthesis with considerable waste generation.[3][9]
Experimental Protocol: Key Steps
-
Asymmetric Hydrogenation: An achiral β-keto ester is subjected to ruthenium-catalyzed asymmetric hydrogenation to introduce the chiral hydroxyl group.[2][3][9]
-
Functional Group Transformations: The resulting β-hydroxy acid undergoes several transformations to convert the hydroxyl group into a protected amino group.[1][2][3][9]
-
Coupling and Deprotection: The protected β-amino acid is then coupled with the triazolopiperazine side chain.[1][2]
-
Final Salt Formation: The final step involves the cleavage of the protecting group and formation of the phosphate salt.[1]
Second Generation Synthesis: Asymmetric Hydrogenation of an Enamine
A significant advancement, the second-generation process streamlined the synthesis, improving yield and reducing waste by introducing a more efficient key transformation.[10]
Experimental Protocol: Key Steps
-
One-Pot Intermediate Synthesis: The dehydrositagliptin intermediate is prepared in a three-step, one-pot process starting from 2,4,5-trifluorophenyl acetic acid.[6][7][9]
-
Asymmetric Hydrogenation: The unprotected enamine amide is then asymmetrically hydrogenated using a rhodium complex with the t-Bu JOSIPHOS ligand to install the chiral amine center.[4][9] This step is performed under high pressure (250 psi).[4][8]
-
Crystallization and Salt Formation: The resulting Sitagliptin is isolated and purified as its phosphate monohydrate salt, which also serves to upgrade the enantiomeric excess to >99%.[9]
Third Generation Synthesis: Biocatalytic Transamination
The most recent and greenest approach utilizes an engineered enzyme to achieve superior efficiency and sustainability, eliminating the need for heavy metals and high-pressure hydrogenation.[4][8]
Experimental Protocol: Key Steps
-
Enzymatic Reductive Amination: A prositagliptin ketone is directly converted to (R)-Sitagliptin using an engineered (R)-selective transaminase enzyme (ATA-117).[4] Isopropylamine often serves as the amine donor.[4]
-
Direct Isolation: The reaction proceeds in an aqueous medium at ambient pressure, and the desired enantiomer is produced with such high purity (>99.9% e.e.) that a separate chiral purification step is often not required.[4][8]
Conclusion
The evolution of Sitagliptin synthesis is a prime example of the successful application of green chemistry principles in pharmaceutical manufacturing. The transition from a lengthy, metal-catalyzed process to a highly efficient and selective biocatalytic route has led to significant improvements in yield, purity, and sustainability.[4] The third-generation process, in particular, highlights the power of enzyme engineering to create more economical and environmentally benign manufacturing processes for complex drug molecules.[11] This progression not only benefits the environment by reducing waste but also enhances the safety and cost-effectiveness of producing this vital medication for patients with type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to Sitagliptin
The development of synthetic routes to the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a blockbuster drug for the treatment of type 2 diabetes, showcases the evolution of industrial pharmaceutical synthesis towards greener, more efficient, and cost-effective processes. This guide provides a detailed comparison of the three principal synthetic generations: the original seminal process, the improved asymmetric hydrogenation route, and the current state-of-the-art enzymatic transamination pathway.
Executive Summary
Subsequent generations of the Sitagliptin synthesis have demonstrated significant improvements in key metrics. The transition from the seminal route to the asymmetric hydrogenation process dramatically reduced the number of steps and waste, quantified by the Process Mass Intensity (PMI). The latest enzymatic approach further enhances efficiency and sustainability by eliminating the need for a precious metal catalyst and high-pressure equipment, resulting in a higher yield and an even lower PMI.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different Sitagliptin synthesis routes, offering a clear comparison of their performance and efficiency.
| Metric | First-Generation (Seminal) Route | Second-Generation (Asymmetric Hydrogenation) | Third-Generation (Enzymatic Transamination) |
| Overall Yield | ~52%[1][2] | Up to 65%[3] | ~74% (10-13% increase over hydrogenation) |
| Number of Steps | 8[1][2] | 3 (one-pot to enamine)[1] | 1 (for the key chiral amine formation) |
| Enantiomeric Excess (e.e.) | >99% (after resolution) | >99.5% (after crystallization)[4] | >99.95% (directly from reaction)[5] |
| Key Catalyst | Ruthenium-based catalyst (e.g., [Ru(cymene)Cl]2/(S)-Ts-DPEN) | Rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS)[4] | Engineered (R)-transaminase (e.g., ATA-117, CDX-036)[1] |
| Catalyst Loading | Not readily available in public literature | As low as 0.15 mol%[3] | 6 g/L of enzyme for 200 g/L of substrate[5] |
| Turnover Number (TON) | Not readily available in public literature | High (indicative from low catalyst loading) | N/A (Stoichiometric in nature) |
| Turnover Frequency (TOF) | Not readily available in public literature | High | N/A |
| Process Mass Intensity (PMI) | ~250 | ~48 | ~39 |
| Key Reaction Conditions | High pressure H2 | High pressure H2 (250 psi)[6] | Aqueous medium, ambient pressure, ~40-50 °C |
| Cost-Effectiveness | High cost due to multiple steps and reagents | More cost-effective, but relies on expensive Rhodium catalyst | Most cost-effective due to higher yield, fewer steps, and elimination of precious metal catalyst |
| Environmental Impact | High waste generation | Significantly reduced waste (over 80% reduction from Gen 1) | Further 19% reduction in waste from Gen 2, eliminates heavy metal waste[5] |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core transformations in each of the three synthetic pathways to Sitagliptin.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic pathway are provided below. These protocols are representative and may require optimization for specific laboratory or industrial scales.
First-Generation: Asymmetric Hydrogenation of a β-Ketoester
The key chiral-introducing step in the seminal synthesis of Sitagliptin involves the asymmetric hydrogenation of a β-ketoester.
Reaction: Asymmetric hydrogenation of methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
Catalyst: [Ru(cymene)Cl]2 and (S)-Ts-DPEN.
Procedure:
-
A pressure reactor is charged with methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate and a solution of the ruthenium catalyst, formed in situ from [Ru(cymene)Cl]2 and (S)-Ts-DPEN, in methanol.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically high pressure).
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
The resulting crude β-hydroxyester is then carried forward to the subsequent steps of the synthesis.
Second-Generation: Asymmetric Hydrogenation of an Enamine Intermediate
This improved route introduces the chiral amine directly through the asymmetric hydrogenation of a key enamine intermediate.
Reaction: Asymmetric hydrogenation of the enamine derived from pro-sitagliptin ketone.
Catalyst: Rh(I)/tBu JOSIPHOS.
Procedure:
-
A high-pressure reactor is charged with the enamine intermediate, the Rh(I)/tBu JOSIPHOS catalyst (as low as 0.15 mol%), and a suitable solvent such as methanol.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 250 psi.
-
The reaction is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours) until complete conversion is observed by HPLC.
-
After the reaction, the pressure is released, and the catalyst is typically recovered for recycling.
-
The reaction mixture is then processed to isolate Sitagliptin, often involving crystallization as the phosphate salt to enhance enantiomeric purity.[4]
Third-Generation: Enzymatic Transamination of Pro-sitagliptin Ketone
The most recent and "greenest" approach utilizes an engineered transaminase enzyme for the asymmetric synthesis of the chiral amine.
Reaction: Asymmetric reductive amination of pro-sitagliptin ketone.
Enzyme: Engineered (R)-selective ω-transaminase (e.g., ATA-117 or a custom-evolved variant).
Procedure:
-
A reaction vessel is charged with a buffered aqueous solution (e.g., pH 8.5) containing the pro-sitagliptin ketone.
-
An amine donor, such as isopropylamine, and the co-factor pyridoxal 5'-phosphate (PLP) are added to the mixture.
-
The engineered transaminase enzyme is then introduced. A co-solvent like DMSO may be used to improve substrate solubility.[5]
-
The reaction is stirred at a controlled temperature (typically around 40-50 °C) for a duration determined by monitoring the reaction progress via HPLC.
-
Upon completion, the enzyme can be removed by filtration or centrifugation.
-
The aqueous solution is then subjected to a work-up procedure to extract the Sitagliptin product, which is obtained with very high enantiomeric excess, often eliminating the need for further chiral purification.
Cost-Benefit Analysis
First-Generation Route
-
Costs: This eight-step synthesis is characterized by high raw material consumption and significant generation of solvent and aqueous waste, leading to a high Process Mass Intensity (PMI) of approximately 250. The use of a Ruthenium catalyst, while less expensive than Rhodium, still contributes to the overall cost. The multiple steps and purification procedures also increase capital and operational expenditures.
-
Benefits: This initial route was crucial for the early development and clinical trials of Sitagliptin, proving the feasibility of the molecule's synthesis on a larger scale.
Second-Generation Route
-
Costs: The primary cost driver in this route is the expensive Rhodium-based JOSIPHOS catalyst. Although used in small quantities, the high price of rhodium necessitates efficient catalyst recovery and recycling to be economically viable. The requirement for high-pressure hydrogenation equipment also adds to the capital cost.
-
Benefits: This route represents a significant improvement in efficiency and sustainability over the first generation. The reduction in the number of steps to three and the one-pot nature of the enamine formation lead to a much lower PMI of around 48. This translates to a substantial decrease in waste and a more cost-effective manufacturing process.[7]
Third-Generation Route
-
Costs: The initial development of a highly specific and robust transaminase enzyme through directed evolution represents a significant upfront investment in research and development. The cost of the enzyme itself can also be a factor, although the potential for enzyme immobilization and reuse can mitigate this.
-
Benefits: This enzymatic route is the most economically and environmentally advantageous. It completely eliminates the need for a precious metal catalyst and high-pressure hydrogenation, reducing both cost and safety concerns. The reaction is performed in an aqueous medium under mild conditions, further enhancing its green credentials. The overall yield is improved by 10-13% compared to the second generation, and the PMI is further reduced to approximately 39. The exceptional enantioselectivity of the enzyme often provides the final product with over 99.95% e.e. directly, simplifying downstream processing.[5]
Conclusion
The synthetic history of Sitagliptin is a testament to the power of process chemistry and biocatalysis in driving the development of sustainable and economically viable pharmaceutical manufacturing. Each successive generation of the synthesis has brought about remarkable improvements in efficiency, waste reduction, and cost-effectiveness. The current enzymatic route stands as a benchmark for green chemistry in the pharmaceutical industry, demonstrating how the convergence of biology and chemistry can lead to superior manufacturing processes for complex and vital medicines. For researchers and drug development professionals, the evolution of Sitagliptin's synthesis provides a compelling case study in the application of innovative chemical and biotechnological solutions to address the challenges of modern drug production.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Green Chemistry Metrics of Sitagliptin Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has undergone significant evolution, driven by the principles of green chemistry. This guide provides an objective comparison of the three major industrial synthesis routes developed by Merck, focusing on key green chemistry metrics, experimental protocols, and the logical evolution of the synthetic strategy.
Executive Summary
The industrial production of Sitagliptin has transitioned through three main generations of synthesis. The initial route, while effective, was characterized by a low overall yield and significant waste generation. Subsequent iterations, incorporating asymmetric hydrogenation and enzymatic catalysis, have dramatically improved the environmental footprint and efficiency of the manufacturing process. This guide will delve into the quantitative metrics that underscore these improvements.
Comparison of Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for the three generations of Sitagliptin synthesis. These metrics provide a quantitative assessment of the "greenness" of each route, with lower Process Mass Intensity (PMI) and E-Factor values, and a higher Atom Economy, indicating a more sustainable process.
| Green Chemistry Metric | First Generation Synthesis | Second Generation Synthesis (Asymmetric Hydrogenation) | Third Generation Synthesis (Enzymatic) |
| Overall Yield | ~52%[1][2] | ~65%[3][4] | ~87% (a 10-13% increase over the second generation)[5][6] |
| Process Mass Intensity (PMI) | High (exact value not consistently reported, but significant reduction noted in later generations) | Significantly reduced (over 80% waste reduction compared to the first generation)[7] | Further reduced (19% waste reduction compared to the second generation)[5] |
| E-Factor | High | Significantly lower | Lowest |
| Atom Economy | Poor[8] | Improved | Further Improved |
| Key Green Improvement | - | Elimination of protecting groups, reduction in the number of steps from eight to three, and elimination of aqueous waste streams.[9] | Replacement of a high-pressure hydrogenation step with a biocatalytic reaction, eliminating the need for a heavy metal catalyst.[5] |
Evolution of Sitagliptin Synthesis Routes
The progression from the first to the third generation of Sitagliptin synthesis showcases a clear commitment to greener and more efficient chemical manufacturing. The following diagram illustrates the logical relationship and key improvements between the different synthetic pathways.
Caption: Logical progression of Sitagliptin synthesis routes.
Experimental Protocols
Detailed experimental protocols for the key transformations in each synthesis generation are provided below. These are based on published literature and are intended for informational purposes for qualified professionals in appropriate laboratory settings.
First Generation Synthesis: Key Coupling and Deprotection
The first-generation synthesis involved a multi-step process to construct the chiral β-amino acid moiety and couple it with the triazolopiperazine core.[2] A key step involved the coupling of a protected β-amino acid with the heterocyclic core, followed by deprotection. The overall process consisted of eight steps.[1]
Second Generation Synthesis: Asymmetric Hydrogenation of an Unprotected Enamine
A significant breakthrough in the second generation was the development of a highly efficient asymmetric hydrogenation of an unprotected enamine intermediate.[3][4] This route dramatically reduced the number of synthetic steps. The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[3][10] This intermediate is then subjected to asymmetric hydrogenation using a rhodium catalyst with a chiral ligand (e.g., Josiphos) to afford Sitagliptin with high enantioselectivity.[3][11]
Experimental Workflow: Second Generation Synthesis
Caption: Workflow for the second generation Sitagliptin synthesis.
Third Generation Synthesis: Enzymatic Transamination
The most recent advancement in Sitagliptin synthesis employs a highly engineered transaminase enzyme to directly convert a prochiral ketone precursor to the desired chiral amine.[5] This biocatalytic approach eliminates the need for a heavy metal catalyst and high-pressure hydrogenation, further improving the safety and environmental profile of the process. The reaction is typically carried out in an aqueous buffer system with the enzyme, the ketone substrate, and an amine donor.[12][13]
Signaling Pathway: Enzymatic Synthesis of Sitagliptin
Caption: Key transformation in the third generation enzymatic synthesis.
Conclusion
The evolution of Sitagliptin synthesis serves as a compelling case study in the successful application of green chemistry principles in the pharmaceutical industry. Each successive generation has demonstrated significant improvements in efficiency, waste reduction, and safety. The transition from a lengthy, wasteful initial process to a highly optimized, enzyme-catalyzed route highlights the power of innovation in developing sustainable manufacturing processes for complex active pharmaceutical ingredients. For researchers and drug development professionals, these advancements offer valuable insights into the design and implementation of greener synthetic strategies.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. epa.gov [epa.gov]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 9. Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award | Green Chemistry | US EPA [19january2017snapshot.epa.gov]
- 10. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the antidiabetic drug Sitagliptin.[1][2][3] Understanding the purity and impurity profiles of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Overview of this compound
This compound (CAS 769195-26-8) is a crucial building block in the manufacturing of Sitagliptin.[2] Its chemical structure and purity are paramount for the successful synthesis of the drug. The compound is typically an off-white or pale yellow to light yellow solid.[1][2]
Chemical Properties:
| Property | Value |
| CAS Number | 769195-26-8[1][4][5][6][7] |
| Molecular Formula | C₁₁H₉F₃O₃[3][4][7] |
| Molecular Weight | 246.18 g/mol [3][4][7] |
| IUPAC Name | This compound[3][5][7] |
| Synonyms | 2,4,5-Trifluoro-β-oxo-benzenebutanoic Acid Methyl Ester, Sitagliptin impurity N9[3][6][7] |
Comparison of Commercially Available Reference Standards
Several suppliers offer reference standards for this compound. The quality and documentation provided can vary, impacting their suitability for different applications, from early-stage research to stringent quality control in a regulated environment.
| Supplier/Distributor | Purity | Available Documentation | Key Features |
| Sigma-Aldrich | 97% | MSDS | Provides basic purity information. |
| SynThink Research Chemicals | High Purity[4] | ¹H-NMR, Mass, HPLC, IR, TGA, Certificate of Analysis (with Purity and Potency)[4] | Offers a comprehensive data package with each standard.[4] |
| Veeprho | Not specified, but meets USP, EMA, JP, and BP standards[5] | Not explicitly detailed, but implied to meet pharmacopeial standards. | Marketed as a well-characterized reference material suitable for regulatory filings.[5] |
| ChemicalBook | 99% (from some vendors)[1] | Varies by supplier. | A marketplace with multiple suppliers, purity levels may differ. |
It is crucial for researchers to select a reference standard that aligns with their specific needs, considering the required level of characterization and documentation for their research or regulatory submissions. For quantitative applications, a standard with a comprehensive Certificate of Analysis, including purity and potency values, is essential.
Potential Impurities in this compound
The synthesis of this compound can result in several process-related impurities. These can arise from starting materials, intermediates, or side reactions. The presence of these impurities can affect the yield and purity of the final Sitagliptin API.
Common Synthesis Route:
The preparation often involves the reaction of (2,4,5-trifluorophenyl)acetic acid with a malonate derivative.[1] For instance, one method describes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1'-carbonyldiimidazole, followed by reaction with monomethyl monopotassium malonate in the presence of triethylamine and magnesium chloride.[1]
Potential Impurities:
While specific impurity profiles for this compound are not extensively detailed in the public domain, potential impurities could include:
-
Unreacted Starting Materials: (2,4,5-trifluorophenyl)acetic acid and malonate derivatives.
-
By-products from Side Reactions: Impurities arising from self-condensation or other unintended reactions.
-
Degradation Products: Resulting from instability during synthesis or storage.
Given its role as an intermediate for Sitagliptin, a thorough analysis of downstream Sitagliptin impurities can provide insights into the critical quality attributes of the starting intermediate. Several Sitagliptin impurities are commercially available as reference standards, which can be used for method development and validation.[8][9][10][11][]
Experimental Protocols for Analysis
A robust analytical method is essential for assessing the purity of this compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Illustrative HPLC Method for Purity Assessment:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard or sample.
-
Dissolve in a suitable solvent, such as acetonitrile, to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)).
Visualizing the Workflow
Diagram 1: Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis, purification, and quality control of this compound.
Diagram 2: Impurity Identification and Control Strategy
Caption: A systematic approach for the identification and control of impurities in this compound.
References
- 1. This compound | 769195-26-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Sitagliptin Impurities | SynZeal [synzeal.com]
- 11. Sitagliptin Intermediates Impurity - Acanthus Research [acanthusresearch.com]
cross-validation of HPLC methods for fluorinated pharmaceutical intermediates
A Comparative Guide to Cross-Validation of HPLC Methods for Fluorinated Pharmaceutical Intermediates
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated pharmaceutical intermediates, with a focus on the cross-validation process. It is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and reproducibility of analytical data across different laboratories or when changes are made to an existing method.
Introduction to HPLC Method Validation and Cross-Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For pharmaceutical intermediates, robust and validated analytical methods are crucial for ensuring product quality and consistency.[2][3] Cross-validation, also known as analytical method transfer, is a documented process that qualifies a laboratory to use an analytical test method that originated in another laboratory, ensuring that the receiving laboratory has the procedural knowledge and ability to perform the method as intended.[3][4][5]
Fluorinated compounds can present unique challenges in HPLC analysis due to their distinct physicochemical properties. These can include altered polarity and potential for secondary interactions with stationary phases, which may necessitate the use of specialized columns, such as those with fluorinated stationary phases, to achieve optimal separation and peak shape. This guide compares a traditional C18 reversed-phase method with a method employing a phenyl-hexyl column, which can offer alternative selectivity for aromatic and fluorinated compounds.
Comparison of HPLC Methods
This section compares two common HPLC methods for the analysis of a hypothetical fluorinated pharmaceutical intermediate, "Fluoro-Intermediate X."
-
Method A: A standard reversed-phase method using a C18 column.
-
Method B: An alternative reversed-phase method using a Phenyl-Hexyl column for enhanced selectivity.
The performance of each method is evaluated against key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[6]
Data Presentation
The following tables summarize the quantitative data obtained during the cross-validation of Method A and Method B.
Table 1: System Suitability Test (SST) Results
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5500 | 6200 | ≥ 2000 |
| % RSD of Peak Area (n=6) | 0.8% | 0.7% | ≤ 1.0% |
Table 2: Specificity
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Resolution (between Fluoro-Intermediate X and nearest impurity) | 1.8 | 2.5 | ≥ 1.5 |
| Peak Purity | Pass | Pass | No co-eluting peaks |
Table 3: Linearity
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Defined and linear |
Table 4: Accuracy (Recovery)
| Concentration Level | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0 - 102.0% |
| 100% | 99.8% | 100.1% | 98.0 - 102.0% |
| 120% | 100.5% | 99.7% | 98.0 - 102.0% |
Table 5: Precision
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Repeatability (% RSD, n=6) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision (% RSD, n=12) | 1.2% | 0.9% | ≤ 2.0% |
Table 6: Robustness
| Parameter Varied | Method A (C18 Column) (% RSD) | Method B (Phenyl-Hexyl Column) (% RSD) | Acceptance Criteria |
| Flow Rate (± 0.2 mL/min) | 1.5% | 1.1% | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | 1.8% | 1.4% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Materials and Methods
-
Analyte: Fluoro-Intermediate X
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Method A (C18 Column):
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method B (Phenyl-Hexyl Column):
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 55:45 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
System Suitability Test (SST)
-
Prepare a standard solution of Fluoro-Intermediate X at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (% RSD) of the peak areas.
Specificity
-
Prepare a blank solution (diluent), a placebo solution (matrix without the analyte), a standard solution of Fluoro-Intermediate X, and a sample solution spiked with known related impurities.
-
Inject each solution and record the chromatograms.
-
Assess for any interfering peaks at the retention time of Fluoro-Intermediate X in the blank and placebo chromatograms.
-
Calculate the resolution between the analyte peak and the closest eluting impurity peak in the spiked sample.
Linearity
-
Prepare a series of at least five standard solutions of Fluoro-Intermediate X ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).[7]
Accuracy (Recovery)
-
Prepare placebo samples spiked with Fluoro-Intermediate X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery of the analyte at each level. The mean recovery should be within 98.0% to 102.0%.[7]
Precision
-
Repeatability (Intra-day precision):
-
Prepare six separate sample preparations of Fluoro-Intermediate X at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the % RSD of the results.[7]
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the % RSD for the combined data from both days.
-
Robustness
-
Intentionally make small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions.
-
Calculate the % RSD of the results obtained under all tested conditions.
Visualization of Workflows and Relationships
Experimental Workflow for HPLC Method Cross-Validation
Caption: Workflow for the cross-validation (transfer) of an HPLC method.
Logical Relationships of HPLC Validation Parameters
Caption: Interdependencies of HPLC method validation parameters.
References
- 1. gmpsop.com [gmpsop.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 4. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline [pharmaguideline.com]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For immediate release
To ensure the safety of researchers and maintain compliance with environmental regulations, this document provides essential guidance on the proper disposal procedures for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This information is critical for all laboratory personnel, from seasoned scientists to drug development professionals, who handle this chemical.
This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste. Adherence to the following protocols will minimize risks and ensure responsible environmental stewardship.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated satellite accumulation area for hazardous waste.
Step 1: Waste Segregation
-
This compound is a halogenated organic waste .
-
It must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.
-
Never mix with incompatible materials such as strong acids, bases, or oxidizing agents.
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the chemical (e.g., "Harmful," "Irritant")
-
The accumulation start date.
-
Step 3: Waste Accumulation
-
Carefully transfer the waste into the designated container, avoiding splashes or spills.
-
Keep the container securely closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources.
Step 4: Requesting Disposal
-
Once the container is nearly full (approximately 80% capacity) or the accumulation time limit set by your institution is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This guide provides critical safety, handling, and disposal protocols for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 769195-26-8), a key intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining experimental integrity.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 769195-26-8[2][3] |
| Molecular Formula | C11H9F3O3[2] |
| Molecular Weight | 246.18 g/mol [2][4] |
| Physical Form | Solid[3] |
| Signal Word | Warning[3] |
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7][8] | Protects against accidental splashes that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile gloves are suitable for incidental contact. For prolonged handling or in case of immersion, consider double-gloving or using gloves with higher chemical resistance.[9][10][11] Always consult the glove manufacturer's compatibility chart.[6] | Provides a barrier against skin contact, which can cause irritation.[5] Nitrile offers good resistance to a range of chemicals.[11] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[6][7] For larger quantities or when there's a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6] | Prevents contamination of personal clothing and minimizes skin exposure.[9] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[7][9] | Prevents the inhalation of airborne particles that may cause respiratory irritation.[5] |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] The recommended storage temperature is refrigerated.[3]
Handling and Experimental Protocol
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling.[5]
-
Procedure:
-
Before starting, ensure all necessary PPE is correctly worn.
-
Place a disposable absorbent bench pad on the work surface to contain any potential spills.[9]
-
Carefully weigh the required amount of the solid compound, avoiding the generation of dust.[5]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Spill and Emergency Procedures
Small Spills:
-
Alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[5]
-
Collect the spilled material using a scoop or shovel and place it in a clean, dry, labeled, and sealable container for disposal.[5]
-
Wash the spill area with soap and water.[5]
Large Spills:
-
Evacuate the area and alert the emergency response team.[5]
-
Prevent the spill from entering drains or waterways.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and flush the affected skin and hair with running water and soap.[2][5] Seek medical attention if irritation occurs.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2] Consult a physician.[2] |
| Ingestion | Do not induce vomiting. Give a glass of water to drink.[5] Contact a poison control center or doctor for treatment advice. |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the compound itself and any contaminated items (e.g., gloves, bench pads, and glassware), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an authorized waste collection service in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sandoopharma.com [sandoopharma.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | 769195-26-8 [sigmaaldrich.com]
- 4. This compound | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. trimaco.com [trimaco.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
